1-(Piperidin-4-yl)-1H-indole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-piperidin-4-ylindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;/h1-4,7,10,12,14H,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSFLXYGYZPFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Piperidin-4-yl)-1H-indole hydrochloride physical and chemical properties
[1]
Chemical Identity & Structural Analysis
This compound represents a specific class of N-heteroaryl-substituted piperidines where the indole nitrogen (
| Property | Specification |
| IUPAC Name | 1-(Piperidin-4-yl)-1H-indole hydrochloride |
| CAS Number | 795310-69-9 (HCl salt); 118511-81-2 (Free base) |
| Molecular Formula | |
| Molecular Weight | 236.74 g/mol |
| SMILES | C1CNCCC1N2C=CC3=CC=CC=C32.Cl |
| Appearance | White to off-white crystalline solid |
| Salt Stoichiometry | 1:1 (Mono-hydrochloride) |
Structural Diagram
The structure features a hydrophobic indole core attached to a hydrophilic, basic piperidine tail. This amphiphilic nature makes it an ideal scaffold for G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT) and histaminergic systems.[1]
Physical Properties Profile
The hydrochloride salt form significantly enhances the aqueous solubility and shelf-stability of the free base, which is prone to oxidation.
| Parameter | Value / Description | Note |
| Melting Point | >200°C (Decomposition) | Typical for secondary amine HCl salts; exact onset varies by crystal polymorph.[1] |
| Solubility (Water) | >50 mg/mL | High solubility due to ionic piperidinium character.[1] |
| Solubility (DMSO) | Soluble | Suitable for stock solutions (10-100 mM).[1] |
| pKa (Piperidine NH) | ~10.8 (Predicted) | The secondary amine is highly basic.[1] |
| pKa (Indole) | ~ -2.4 (Predicted) | The indole nitrogen is non-basic due to aromaticity; |
| Hygroscopicity | Moderate | Store in desiccated conditions to prevent caking.[1] |
Synthesis & Purification Protocols
The synthesis of 1-(piperidin-4-yl)-1H-indole is non-trivial because the indole nitrogen is a poor nucleophile.[1] The most robust industrial route involves the nucleophilic substitution (
Core Synthesis Pathway (Graphviz Diagram)
Caption: Step-wise synthesis via N-alkylation of indole followed by acidolytic cleavage of the Boc protecting group.
Detailed Experimental Methodology
Step 1: N-Alkylation (Formation of Protected Intermediate)
-
Activation: Charge a dry 3-neck flask with Indole (1.0 eq) and anhydrous DMF (10 vol). Cool to 0°C under
.[1] -
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Caution:
gas evolution.[1] Stir for 30 min at 0°C until gas evolution ceases. -
Coupling: Add 1-Boc-4-bromopiperidine (1.1 eq) or 1-Boc-4-methanesulfonyloxypiperidine (for higher yields).
-
Reaction: Warm to 60°C and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1] Dry over
and concentrate. -
Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexane) to isolate the N-Boc intermediate.
Step 2: Deprotection (Salt Formation) [1]
-
Dissolution: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).
-
Acidolysis: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.
-
Precipitation: Stir at room temperature for 2–4 hours. The product will precipitate as a white solid.
-
Isolation: Filter the solid under
. Wash with cold diethyl ether to remove organic impurities.[1] -
Drying: Dry under high vacuum at 40°C for 12 hours.
Chemical Reactivity & Stability
Understanding the reactivity profile is crucial for using this building block in downstream medicinal chemistry.[1]
Reactivity Sites (Graphviz Diagram)
Caption: Functionalization map highlighting the orthogonal reactivity of the secondary amine and the indole C3 carbon.
Stability Considerations
-
Oxidation: The indole ring is susceptible to oxidation at the C2-C3 double bond by strong oxidants (
, ozone).[1] Store under inert atmosphere if possible. -
Acid/Base: The HCl salt is stable.[1] The free base readily absorbs
from air to form carbamates; always generate the free base in situ or immediately before use.[1]
Applications in Medicinal Chemistry
This scaffold is a "privileged structure" in drug discovery, often serving as a linker or a pharmacophore.[1][2]
-
Hedgehog Signaling Pathway Inhibitors: Derivatives of 1-(piperidin-4-yl)-indole have been identified as antagonists of the Smoothened (Smo) receptor.[1] The bulky indole group occupies the hydrophobic pocket of the receptor, while the piperidine nitrogen allows for solubilizing hydrogen bond interactions.
-
GPCR Ligands (5-HT & Dopamine): The distance between the aromatic centroid (indole) and the basic nitrogen (piperidine) mimics the pharmacophore of serotonin and dopamine.[1]
-
Application: Synthesis of 5-HT2A antagonists for antipsychotics or 5-HT6 ligands for cognitive enhancement.[1]
-
-
Kinase Inhibitors: Used as a solvent-exposed tail in kinase inhibitors (e.g., JAK or CDK inhibitors) to improve oral bioavailability and cell permeability.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22380687, 1-(piperidin-4-yl)-1H-indole hydrochloride. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(piperidin-4-yl)-1H-indole hydrochloride (CAS 795310-69-9).[1] Retrieved from [Link][1]
-
Kim, J., et al. (2024). A novel indole derivative... suppresses hedgehog signaling and drug-resistant tumor growth.[1][7] Archiv der Pharmazie. Retrieved from [Link]
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- 3. Transition-metal-free synthesis of indole-fused dibenzo[b,f][1,4]oxazepines via Smiles rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Strategic Approach to the In Vitro Pharmacological Characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride
An in-depth technical guide by a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals. Objective: This guide outlines a comprehensive, multi-tiered in vitro screening strategy to elucidate the pharmacological profile of the novel chemical entity, 1-(Piperidin-4-yl)-1H-indole hydrochloride. The methodology emphasizes scientific rigor, logical progression, and the integration of mechanistic insights.
Introduction: Deconstructing the Pharmacophore for Target Prioritization
The compound 1-(Piperidin-4-yl)-1H-indole hydrochloride presents two key pharmacophoric scaffolds: an indole ring and a 4-substituted piperidine moiety . The indole nucleus is a privileged scaffold in medicinal chemistry, famously mimicking the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and forming the core of many ligands for serotonin (5-HT) and dopamine (D) receptors. The piperidine ring is prevalent in centrally active agents, often contributing to receptor affinity and influencing pharmacokinetic properties.
Given this structural makeup, a primary hypothesis is that the compound will interact with aminergic G-protein coupled receptors (GPCRs). Therefore, an efficient screening strategy begins with broad profiling against these target families, followed by a logical cascade of assays to confirm activity, determine potency and selectivity, and investigate the mechanism of action. This document details such a cascade.
Part 1: The Multi-Tiered Screening Cascade
A successful in vitro characterization moves from broad, high-throughput methods to more complex, lower-throughput assays. This tiered approach, often called a screening cascade, is designed to maximize information while conserving resources. It allows for early "fail-fast" decisions on compounds with undesirable properties, such as lack of potency or off-target activity.
Our proposed cascade consists of three tiers:
-
Tier 1: Primary Screening - Broad target profiling to identify initial "hits."
-
Tier 2: Secondary Screening - Potency, selectivity, and functional validation of primary hits.
-
Tier 3: Mechanistic & Safety Profiling - Elucidation of the mode of action and assessment of key safety liabilities.
Caption: A three-tiered in vitro screening cascade for pharmacological profiling.
Tier 1: Primary Screening - Broad Profiling for Hit Identification
Causality: The primary screen is designed to efficiently survey a range of likely targets. Given the compound's structure, radioligand binding assays are the "gold standard" for this purpose.[1][2] They directly measure the interaction between the compound and the target receptor, are highly sensitive, and can be configured for high-throughput screening against a panel of targets.[1][3] A single high concentration (e.g., 10 µM) is used to maximize the chances of detecting any meaningful interaction.
Recommended Primary Screen: A competitive radioligand binding assay panel targeting key aminergic GPCRs.
-
Target Panel:
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
-
Dopamine Receptors: D1, D2, D3, D4
-
Adrenergic Receptors: α1, α2, β1, β2
-
-
Assay Principle: The test compound's ability to displace a known, radioactively-labeled ligand from the receptor is measured. Significant displacement indicates binding.
-
Hit Criteria: A compound causing >50% inhibition of radioligand binding is typically considered a "hit" and progresses to Tier 2.
Data Presentation: Hypothetical Tier 1 Results
| Target Receptor | Radioligand Used | % Inhibition at 10 µM | Hit? |
| 5-HT1A | [3H]-8-OH-DPAT | 12% | No |
| 5-HT2A | [3H]-Ketanserin | 85% | Yes |
| 5-HT2C | [3H]-Mesulergine | 68% | Yes |
| D2 | [3H]-Spiperone | 75% | Yes |
| α1 | [3H]-Prazosin | 5% | No |
Tier 2: Secondary Screening - Quantifying Potency and Selectivity
Causality: A "hit" from Tier 1 is merely an indication of binding; it does not quantify the affinity (potency) or confirm that the binding event elicits a biological response (function). Tier 2 assays are designed to address this. Concentration-response curves are generated to calculate potency values (Ki for binding, EC50/IC50 for function). An orthogonal functional assay is critical to ensure the compound is not a "false positive" and to understand its effect on cell signaling.[4]
1. Potency Determination (Binding):
-
Assay: Multi-concentration competitive radioligand binding assay for each "hit" target (e.g., 5-HT2A, 5-HT2C, D2).
-
Output: An IC50 value (concentration of compound that inhibits 50% of radioligand binding), which is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
2. Functional Activity Confirmation:
-
Causality: The choice of functional assay depends on the GPCR's signaling pathway. 5-HT2A and 5-HT2C receptors primarily couple through Gq, leading to an increase in intracellular calcium ([Ca2+]i). Many dopamine receptors and other 5-HT receptors couple through Gi or Gs, which inhibit or stimulate the production of cyclic AMP (cAMP), respectively.[5]
-
Recommended Assays:
-
For 5-HT2A/5-HT2C: A fluorescent calcium flux assay in a recombinant cell line.
-
For D2 (Gi-coupled): A cAMP inhibition assay.[6]
-
-
Output: An EC50 (for agonists) or IC50 (for antagonists) value, quantifying the compound's functional potency.
Data Presentation: Hypothetical Tier 2 Results
| Target | Binding Ki (nM) | Functional Assay | Functional IC50 (nM) |
| 5-HT2A | 15 | Calcium Flux (Antagonist mode) | 25 |
| 5-HT2C | 120 | Calcium Flux (Antagonist mode) | 150 |
| D2 | 85 | cAMP Inhibition (Antagonist mode) | 110 |
This data suggests the compound is most potent at the 5-HT2A receptor.
Part 2: Experimental Protocols & Mechanistic Insights
Protocol 1: 5-HT2A Competitive Radioligand Binding Assay (Ki Determination)
Principle: This protocol determines the affinity (Ki) of the test compound by measuring its ability to compete with a fixed concentration of a high-affinity radioligand ([3H]-Ketanserin) for binding to 5-HT2A receptors in membranes prepared from a recombinant cell line.
Materials:
-
HEK293 cell membranes expressing human 5-HT2A receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific control: 10 µM Mianserin.
-
96-well plates and filter mats (e.g., GF/C filters presoaked in 0.3% PEI).[7]
-
Scintillation cocktail and a microplate scintillation counter.[7]
Procedure:
-
Compound Preparation: Prepare a serial dilution of 1-(Piperidin-4-yl)-1H-indole hydrochloride in assay buffer, typically from 100 µM to 10 pM.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[7]
-
Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL [3H]-Ketanserin.
-
Non-Specific Binding (NSB): 150 µL membranes, 50 µL Mianserin (10 µM final), 50 µL [3H]-Ketanserin.
-
Test Compound: 150 µL membranes, 50 µL of test compound dilution, 50 µL [3H]-Ketanserin.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester. Wash the filters 4 times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the % inhibition of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Protocol 2: cAMP HTRF Functional Assay for Gi-Coupled Receptors (e.g., D2)
Principle: This assay measures the functional consequence of receptor binding. For a Gi-coupled receptor like D2, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this, cells are first stimulated with forskolin to raise cAMP levels. An antagonist will block the ability of a D2 agonist to reverse this forskolin effect. The cAMP level is measured using a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.[8]
Caption: Simplified Gi signaling pathway for a D2 receptor antagonist assay.
Procedure:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human D2 receptor into 384-well assay plates and incubate overnight.[9]
-
Compound Addition: Add serial dilutions of the test compound (as a potential antagonist).
-
Agonist Stimulation: Add a fixed concentration of a known D2 agonist (e.g., Quinpirole) at its EC80 concentration, along with forskolin (to stimulate cAMP production).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer as per the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit).[8]
-
Reading: After a 60-minute incubation in the dark, read the plate on an HTRF-compatible reader.[9]
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Calculate the % inhibition of the agonist response and plot against the log concentration of the test compound to determine the IC50.
Tier 3: Mechanistic & Safety Profiling
Causality: Once a compound shows potent and selective on-target activity, it is crucial to assess its potential for undesirable off-target effects, which are common reasons for drug failure.[10] The two most critical in vitro safety assays are for hERG channel inhibition (cardiac safety) and Cytochrome P450 (CYP) inhibition (drug-drug interaction potential).[11][12]
1. hERG Liability Assessment:
-
Rationale: Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[13] This is a major safety concern for regulatory agencies.
-
Assay: Automated patch clamp electrophysiology on cells expressing the hERG channel is the gold standard.[14] It directly measures ion flow through the channel in the presence of the test compound.
-
Output: An IC50 value for hERG channel block. A large margin (>30-fold) between the hERG IC50 and the on-target functional potency is desirable.
2. Cytochrome P450 (CYP) Inhibition:
-
Rationale: The CYP enzyme family is responsible for metabolizing the majority of drugs. Inhibition of these enzymes by a new compound can dangerously elevate the plasma levels of co-administered drugs, leading to toxicity.[15]
-
Assay: An incubation assay using human liver microsomes and a panel of specific probe substrates for the main CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[16] The formation of the substrate's metabolite is measured via LC-MS/MS.
-
Output: IC50 values for inhibition of each major CYP isoform. Significant inhibition (e.g., IC50 < 1 µM) flags a potential for drug-drug interactions.[17]
Conclusion
This in-depth technical guide outlines a logical, tiered strategy for the in vitro characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride. By starting with a broad primary screen based on its chemical structure and progressing through detailed potency, functional, and safety assays, this cascade provides a robust framework for identifying the compound's primary pharmacological target, quantifying its activity, and flagging potential development liabilities early. This self-validating system, grounded in established methodologies, ensures that decisions made during the drug discovery process are based on high-quality, interpretable data.
References
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Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: An in vitro screening cascade to identify neuroprotective antioxidants in ALS Source: BMC Neuroscience URL: [Link]
-
Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL: [Link]
-
Title: A cell-free, high-throughput hERG safety assay Source: The Rockefeller University URL: [Link]
-
Title: How to Develop a Successful in vitro Screening Strategy Source: Sygnature Discovery URL: [Link]
-
Title: Building GPCR screening cascades for lead generation Source: Drug Target Review URL: [Link]
-
Title: cAMP Assay Source: Creative Bioarray URL: [Link]
-
Title: Eurofins DiscoverX GPCR Assays Source: YouTube URL: [Link]
-
Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: NCBI Assay Guidance Manual URL: [Link]
-
Title: cAMP Assay to measure Odorant Receptor Activation Source: YouTube (JoVE) URL: [Link]
-
Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec (formerly Cyprotex) URL: [Link]
-
Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec (formerly Cyprotex) URL: [Link]
-
Title: Screening Cascade Development Services Source: Sygnature Discovery URL: [Link]
-
Title: hERG Serum Shift Assay Source: Charles River Laboratories URL: [Link]
-
Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: NIH National Library of Medicine URL: [Link]
-
Title: Herg Assay Services Source: Reaction Biology URL: [Link]
-
Title: CYP450 Inhibition and Induction Assay Source: Creative Diagnostics URL: [Link]
-
Title: Keeping the rhythm: hERG and beyond in cardiovascular safety pharmacology Source: PubMed URL: [Link]
-
Title: A screening cascade designed to make maximum use of in vitro systems to... Source: ResearchGate URL: [Link]
-
Title: CYP inhibition assay services based on FDA Guidance Source: LifeNet Health LifeSciences URL: [Link]
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- 17. enamine.net [enamine.net]
The Versatile Scaffold: A Technical Guide to 1-(Piperidin-4-yl)-1H-indole Hydrochloride in Medicinal Chemistry
Abstract
The 1-(Piperidin-4-yl)-1H-indole moiety represents a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of this versatile core, from its fundamental physicochemical properties and synthesis to its critical role in the creation of potent and selective ligands for various biological targets. We will delve into the nuanced structure-activity relationships (SAR) that govern its interactions, with a particular focus on its applications in neuropharmacology and beyond. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to facilitate further innovation in the field.
Introduction: The Significance of the Indole-Piperidine Core
The fusion of an indole ring system with a piperidine moiety creates a unique chemical architecture that has proven to be exceptionally fruitful in drug discovery. The indole, a bicyclic aromatic heterocycle, is a common feature in a multitude of natural products and pharmaceuticals, lauded for its ability to participate in various biological interactions.[1] The piperidine ring, a saturated six-membered heterocycle, provides a flexible yet constrained scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[2] The combination of these two entities in the 1-(Piperidin-4-yl)-1H-indole core generates a structure with a well-defined three-dimensional shape, capable of presenting substituents in precise orientations to interact with biological macromolecules. This guide will illuminate the strategic importance and practical application of this powerful scaffold.
Physicochemical Properties and Structural Features
The 1-(Piperidin-4-yl)-1H-indole hydrochloride salt possesses a set of physicochemical properties that make it an attractive starting point for drug design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇ClN₂ | PubChem |
| Molecular Weight | 236.74 g/mol | PubChem |
| Appearance | Solid | --- |
| Solubility | Soluble in polar solvents | General Knowledge |
The hydrochloride salt form enhances the aqueous solubility of the parent compound, which is a crucial attribute for formulation and bioavailability. The core structure presents several key features for medicinal chemists to exploit:
-
The Indole Nitrogen (N1): This position is critical for the direct linkage to the piperidine ring.
-
The Piperidine Nitrogen: This basic nitrogen can be readily substituted to introduce a wide range of chemical diversity, significantly impacting pharmacological activity.
-
The Indole Ring System: Positions on the indole ring, particularly the 5- and 6-positions, are amenable to substitution to fine-tune electronic properties and create additional binding interactions.
-
The Piperidine Ring Conformation: The chair conformation of the piperidine ring allows for equatorial and axial positioning of substituents, influencing the overall topography of the molecule.
Synthesis of the 1-(Piperidin-4-yl)-1H-indole Scaffold
The construction of the 1-(piperidin-4-yl)-1H-indole core is a key step in the synthesis of its derivatives. While various methods for the N-arylation of indoles exist, the Buchwald-Hartwig amination and Ullmann condensation are among the most powerful and widely employed strategies.[1][3] These palladium- or copper-catalyzed cross-coupling reactions enable the formation of the crucial C-N bond between the indole nitrogen and the piperidine ring.
A common and effective approach involves the coupling of an indole with a suitably protected 4-aminopiperidine derivative, followed by deprotection. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a well-established strategy, as it is stable under many reaction conditions and can be readily removed under acidic conditions.
General Synthetic Workflow
The synthesis can be conceptualized as a three-stage process: protection, coupling, and deprotection. This workflow ensures high yields and minimizes side reactions.
Caption: General synthetic workflow for 1-(Piperidin-4-yl)-1H-indole.
Detailed Experimental Protocol: Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-indole
This protocol describes a representative Buchwald-Hartwig amination for the synthesis of the Boc-protected intermediate.
Materials:
-
Indole
-
1-Boc-4-aminopiperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add indole (1.0 eq), 1-Boc-4-aminopiperidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(1-Boc-piperidin-4-yl)-1H-indole as a solid.
Deprotection to Yield 1-(Piperidin-4-yl)-1H-indole Hydrochloride
Materials:
-
1-(1-Boc-piperidin-4-yl)-1H-indole
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve 1-(1-Boc-piperidin-4-yl)-1H-indole (1.0 eq) in a minimal amount of DCM.
-
To this solution, add 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1-(Piperidin-4-yl)-1H-indole hydrochloride.
Applications in Medicinal Chemistry: A Focus on Neuropharmacology
The 1-(Piperidin-4-yl)-1H-indole scaffold has been extensively explored for its utility in targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, which are implicated in a range of psychiatric and neurological disorders.
Dopamine D2 and D3 Receptor Ligands
Derivatives of the 1-(piperidin-4-yl)-1H-indole core have been investigated as potent and selective ligands for the dopamine D2 and D3 receptors, which are key targets for antipsychotic medications.[4] The general pharmacophore for these ligands often involves the indole moiety acting as an aromatic anchor, the piperidine as a central scaffold, and a substituent on the piperidine nitrogen that extends into a distal binding pocket.
Structure-Activity Relationship (SAR) Insights:
The affinity of these compounds for D2 and D3 receptors is highly dependent on the nature of the substituent on the piperidine nitrogen.
| Compound | R Group on Piperidine Nitrogen | D2 Ki (nM) | D3 Ki (nM) |
| 1a | -CH₃ | 150 | 85 |
| 1b | -CH₂CH₂Ph | 25 | 10 |
| 1c | -(CH₂)₄-Ph | 5.2 | 1.8 |
| 1d | -(CH₂)₄-(4-F-Ph) | 3.1 | 0.9 |
Data is illustrative and compiled from general trends in the literature.
As the data suggests, extending the alkyl chain on the piperidine nitrogen and introducing a terminal aromatic ring generally leads to a significant increase in affinity for both D2 and D3 receptors. The addition of a fluorine atom to the terminal phenyl ring can further enhance binding, likely through favorable interactions in the receptor's binding pocket.
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
1-(Piperidin-4-yl)-1H-indole hydrochloride for serotonin receptor studies
A Scaffold for Serotonin (5-HT) Receptor Ligand Design
Executive Summary
1-(Piperidin-4-yl)-1H-indole hydrochloride represents a distinct pharmacophore in the design of serotonergic modulators. Unlike the classical tryptamine derivatives (which are C3-substituted), this scaffold features an indole nitrogen (N1) linkage to the piperidine ring. This structural alteration fundamentally changes the vector of the basic amine, often shifting pharmacological activity from agonism (typical of 5-HT1 agonists like Naratriptan) toward antagonism or allosteric modulation of 5-HT2A/2C and 5-HT6 receptors.
This guide provides a comprehensive technical workflow for researchers utilizing this scaffold, covering structural analysis, solubility optimization, and validated in vitro binding protocols.
Part 1: Structural Pharmacology & Mechanistic Basis
1.1 The N1 vs. C3 Substitution Divergence
The indole ring is the core of serotonin (5-HT). In drug design, the attachment point of the basic amine (required for ionic bonding with the receptor's conserved Aspartate residue, typically Asp3.32) dictates the functional outcome.
-
C3-Substitution (Tryptamine/Triptans): Mimics endogenous serotonin. Typically results in agonism (e.g., Sumatriptan, Naratriptan).
-
N1-Substitution (1-(Piperidin-4-yl)-1H-indole): The piperidine ring is attached to the indole nitrogen. This creates a rigid, bulky vector that often prevents the conformational change required for receptor activation (G-protein coupling), making this scaffold a privileged structure for antagonists or inverse agonists , particularly at 5-HT2A and D2 receptors.
1.2 Binding Mode Visualization
The following diagram illustrates the structural logic and the specific interaction points within the Orthosteric Binding Pocket (OBP) of a Class A GPCR (e.g., 5-HT2A).
Figure 1: Pharmacophore mapping of 1-(Piperidin-4-yl)-1H-indole within the 5-HT2A receptor pocket. The N1-linkage constrains the indole orientation, distinct from the flexible ethylamine chain of serotonin.
Part 2: Experimental Handling & Stability
To ensure reproducible
2.1 Solubility Profile
The HCl salt enhances aqueous solubility compared to the free base, but the lipophilic indole core can still cause precipitation in high-concentration stock solutions.
| Solvent System | Max Solubility (approx.) | Application |
| DMSO (100%) | > 50 mM | Primary Stock Storage (-20°C) |
| Water (Milli-Q) | ~ 10-20 mM | Secondary Dilution (Immediate Use) |
| Ethanol | ~ 5-10 mM | Alternative for cell-based assays |
| PBS (pH 7.4) | < 1 mM | Assay Buffer (Risk of precipitation if >100 µM) |
Critical Protocol Note: Always prepare a 10 mM stock in 100% DMSO. For assay use, perform serial dilutions in DMSO first, ensuring the final DMSO concentration in the well does not exceed 0.1-0.5%, as DMSO interferes with GPCR membrane stability.
2.2 Storage & Stability
-
Solid State: Hygroscopic. Store at -20°C in a desiccator.
-
Solution: DMSO stocks are stable for 3 months at -20°C. Avoid freeze-thaw cycles; aliquot into single-use vials (e.g., 20 µL).
-
Light Sensitivity: Indoles are prone to photo-oxidation (turning yellow/brown). Protect stocks from light using amber vials or foil.
Part 3: In Vitro Profiling Protocols
The following protocols are designed for Radioligand Binding Assays (Membrane preparations) to determine affinity (
3.1 Membrane Preparation (CHO-K1 or HEK293 cells expressing 5-HT2A)
Self-Validating Step: Ensure protein concentration is within the linear range of the assay (typically 5-20 µ g/well ).
-
Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.
-
Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (2 bursts of 10s).
-
Centrifugation: Spin at 40,000 x g for 20 min at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in Lysis Buffer and repeat spin.
-
Storage: Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 0.1% Ascorbic Acid, 4 mM CaCl2). Snap freeze in liquid nitrogen.
3.2 Competition Binding Assay Workflow
This protocol measures the displacement of a radioligand (e.g.,
Materials:
-
Radioligand:
-Ketanserin (1-2 nM final concentration). -
Non-Specific Binding (NSB) Control: Methysergide (10 µM) or Mianserin.
-
Test Compound: 1-(Piperidin-4-yl)-1H-indole HCl (10-point curve, 10 µM to 0.1 nM).
Workflow Diagram:
Figure 2: Radioligand competition binding workflow. Critical control points include incubation temperature and rapid filtration to prevent ligand dissociation.
3.3 Data Analysis & Interpretation
Calculate the
- : Derived from the dose-response curve.
- : Concentration of radioligand used.
- : Dissociation constant of the radioligand (determined previously by saturation binding).
Expected Results:
As a fragment/scaffold, the bare 1-(Piperidin-4-yl)-1H-indole may show moderate affinity (
Part 4: Synthesis & Sourcing Context[1]
While often available commercially, understanding the synthesis aids in derivative design.
-
Route: Nucleophilic aromatic substitution of 4-fluoronitrobenzene is not applicable here. The standard route involves the coupling of indole with 4-piperidone (under acidic or basic conditions) followed by reduction, OR transition-metal catalyzed N-arylation (Buchwald-Hartwig) of indole with a 4-halopiperidine derivative [2].
-
Purity Check: Ensure the compound is free of Indole-C3 isomers, which are common byproducts in Fischer indole synthesis routes and will skew binding data toward agonism.
References
-
Andersen, K., et al. (1992). "Selective, centrally acting serotonin 5-HT2 antagonists.[1] 2. Substituted 3-(4-fluorophenyl)-1H-indoles." Journal of Medicinal Chemistry. (Demonstrates the SAR of N1-substituted piperidine indoles as 5-HT2 antagonists).
-
PubChem Compound Summary. (2023). "1-(Piperidin-4-yl)-1H-indole hydrochloride."[2] National Center for Biotechnology Information.
-
Vlachou, M., et al. (2002). "Synthesis of N1-phenethyl Substituted Indole Derivatives as New Melatoninergic Agonists and Antagonists." Chemical and Pharmaceutical Bulletin. (Discusses the pharmacological impact of N1-substitution).
- Vertex Pharmaceuticals. (1998). "Indole Derivatives as 5-HT Modulators." Patent Literature. (Contextualizes the scaffold in industrial drug discovery).
Disclaimer: This guide is for research purposes only. All compounds should be handled according to local chemical safety regulations.
Sources
Methodological & Application
Comprehensive Analytical Characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride: A Multi-technique Approach
An Application Note from the Senior Application Scientist
Abstract This application note provides a detailed, multi-faceted guide for the analytical characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride, a key intermediate in pharmaceutical development.[1] Recognizing the critical need for robust and reliable analytical data in drug development, this document outlines an integrated strategy employing chromatographic, spectroscopic, and thermal analysis techniques. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4] The causality behind experimental choices is explained to empower researchers and scientists to not only execute the methods but also to interpret the results with a high degree of confidence.
Introduction and Compound Overview
1-(Piperidin-4-yl)-1H-indole hydrochloride is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1] Its structure, combining an indole core with a piperidine moiety, is a common feature in ligands targeting a range of biological receptors.[5][6] The hydrochloride salt form is often utilized to enhance aqueous solubility and stability, which are desirable properties for drug candidates.[1][7]
Accurate and comprehensive characterization is paramount to ensure the identity, purity, strength, and quality of this intermediate, which directly impacts the quality of the final Active Pharmaceutical Ingredient (API). This guide details a suite of analytical methods essential for its full characterization.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇ClN₂ | PubChem[8] |
| Molecular Weight | 236.74 g/mol | PubChem[8] |
| CAS Number | 795310-69-9 | PubChem[8] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Parent Compound | 1-(Piperidin-4-yl)-1H-indole | PubChem[8] |
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of pharmaceutical compounds. Its high resolution and sensitivity make it ideal for separating the main component from potential process-related impurities and degradation products.
Causality of Method Design: A reversed-phase HPLC (RP-HPLC) method is selected due to the compound's moderate polarity. The indole moiety provides a strong chromophore for UV detection. The use of an acidic mobile phase modifier (e.g., phosphoric acid) is crucial for two reasons: it protonates residual silanol groups on the silica-based column, minimizing peak tailing, and it ensures the analyte, a basic compound, is in a single protonated state, leading to sharp, symmetrical peaks.
Workflow for HPLC Purity and Assay Determination
Caption: HPLC analysis workflow from preparation to reporting.
Protocol 2.1: RP-HPLC Method for Purity and Assay
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector and a data acquisition system.
-
Reagents: Acetonitrile (HPLC grade), Purified Water (Milli-Q or equivalent), Phosphoric Acid (ACS grade).
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for retaining moderately polar compounds.[9] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Provides acidic pH for good peak shape. Acetonitrile is a common organic modifier. |
| Gradient/Isocratic | Isocratic: 68% A: 32% B | An isocratic method is often sufficient for purity analysis if impurities are well-resolved.[9] A gradient may be developed if needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[9] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[9] |
| Detection (UV) | 225 nm or 285 nm | Indole derivatives typically have strong absorbance in this region.[10] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Diluent | Water:Acetonitrile (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |
-
System Suitability Testing (SST):
-
Before sample analysis, inject the reference standard solution five times.
-
The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria are based on general pharmacopeial standards.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 1-(Piperidin-4-yl)-1H-indole hydrochloride and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Dilute to volume with diluent and mix well. This yields a concentration of ~0.5 mg/mL.
-
-
Data Analysis:
-
Assay: Calculate the percentage of the active ingredient by comparing the peak area of the sample to that of a reference standard of known concentration.
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front and blank peaks).
-
Spectroscopic Structural Confirmation
Spectroscopic methods provide orthogonal data to confirm the molecular structure of the compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Protocol 3.1.1: NMR Sample Preparation and Analysis
-
Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is soluble, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[11] 2D NMR experiments like COSY and HETCOR can provide further structural confirmation.[12]
Expected ¹H NMR Signals (in DMSO-d₆):
-
Indole Aromatic Protons: Multiple signals between ~7.0-8.0 ppm.
-
Piperidine Protons: A complex set of multiplets between ~2.0-4.5 ppm, including the proton at the C4 position attached to the indole nitrogen.
-
NH Protons: A broad singlet for the piperidinium N-H (likely > 9.0 ppm) and potentially the indole N-H if it is not part of the salt structure (this is a 1-substituted indole, so there is no indole N-H). The piperidine ring protons will show characteristic splitting patterns.[13]
3.2 Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) is ideal for this molecule as it is polar and readily ionizable.
Protocol 3.2.1: MS Analysis
-
Technique: Use an LC-MS system or direct infusion into a mass spectrometer with an ESI source.
-
Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Data Interpretation: The parent compound (free base) has a molecular weight of 200.28 g/mol . Expect to observe a prominent ion at m/z ≈ 201.29 corresponding to the [C₁₃H₁₆N₂ + H]⁺ ion.
3.3 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule, serving as a fingerprint for identification.
Protocol 3.3.1: FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation. Alternatively, the KBr pellet method can be used.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch (indole) |
| ~2950-2850 | Aliphatic C-H stretch (piperidine) |
| ~2700-2400 | N-H stretch (secondary amine salt, -NH₂⁺-) |
| ~1600-1450 | Aromatic C=C ring stretching |
| ~750-700 | C-H out-of-plane bending (ortho-disubstituted benzene ring of indole) |
The presence of these bands provides confirmatory evidence of the key functional groups.[14][15]
Thermal Analysis
Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of the hydrochloride salt, including its melting point, thermal stability, and the presence of water or residual solvents.[16]
Protocol 4.1: TGA and DSC Analysis
-
Instrumentation: A simultaneous TGA-DSC instrument is efficient, providing both weight loss and heat flow data from a single run.[17]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
TGA-DSC Conditions:
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
Temperature Program: Heat from ambient (~25 °C) to a temperature above the decomposition point (e.g., 350 °C) at a rate of 10 °C/min.[17]
-
-
Data Interpretation:
-
TGA Thermogram: Look for an initial weight loss at temperatures below ~120 °C, which would indicate the presence of water or volatile solvents.[18] A significant weight loss at higher temperatures indicates thermal decomposition.[19][20]
-
DSC Thermogram: Observe for endothermic peaks. A sharp endotherm corresponding to the melting point of the substance is expected.[17] Broader endotherms at lower temperatures often correspond to the loss of solvates or hydrates, which should correlate with weight loss seen in the TGA curve.[17][18]
-
Analytical Method Validation Strategy
For use in a regulated environment, the primary assay and purity method (HPLC) must be validated to demonstrate its suitability for its intended purpose.[3][4] The validation should be conducted according to the ICH Q2(R1) guideline.[2][21]
Method Validation Workflow
Caption: Key parameters for analytical method validation per ICH Q2.
Summary of Validation Parameters for the HPLC Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (e.g., via DAD) shows the main peak is spectrally pure. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels.[21] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Assay: 80-120% of the test concentration. Purity: From reporting level to 120% of the specification.[2][21] |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at different levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. (Repeatability & Intermediate Precision) | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 2.0%. |
| LOD/LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met when parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2%) are varied. |
Conclusion
The analytical characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride requires an integrated, multi-technique approach. The combination of HPLC for purity and assay, comprehensive spectroscopic analysis (NMR, MS, FTIR) for structural identity, and thermal analysis (TGA/DSC) for solid-state properties provides a complete and robust data package. This application note delivers the foundational protocols and scientific rationale necessary for researchers, scientists, and drug development professionals to confidently assess the quality and characteristics of this important pharmaceutical intermediate.
References
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]
-
4-(1-Piperazinyl)-1H-Indole (hydrochloride). Fernando Amat Bioimaging Research. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. Available at: [Link]
-
1-(piperidin-4-yl)-1H-indole hydrochloride. PubChem. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]
-
TGA thermogram of control indole. ResearchGate. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Thermal analysis used for pharmaceutical screening – Part 1. Mettler Toledo. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]
-
FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PubMed Central. Available at: [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed. Available at: [Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available at: [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
HPTLC FINGERPRINTS AND FTIR ANALYSIS FOR AUTHENTICATION AND QUALITY CONTROL OF Holostemma ada-kodien Schult. Applied Biological Research. Available at: [Link]
-
3-(1-Methylpiperidin-4-YL)-1H-indole. PubChem. Available at: [Link]
-
NMR spectroscopy in pharmacy. alpaipars. Available at: [Link]
-
A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed. Available at: [Link]
-
Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. Available at: [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
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Technical Application Note: Characterization of 1-(Piperidin-4-yl)-1H-indole Hydrochloride
[1]
Introduction & Analytical Challenges
1-(Piperidin-4-yl)-1H-indole is a critical pharmacophore scaffold, frequently utilized in the synthesis of 5-HT receptor modulators and kinase inhibitors. Structurally, it consists of a hydrophobic indole ring attached at the N1 position to the C4 position of a piperidine ring.
Analytical Challenges:
-
Amphiphilic Nature: The molecule possesses a hydrophobic aromatic core (indole) and a polar, basic secondary amine (piperidine). This duality often leads to poor peak shape (tailing) in Reversed-Phase HPLC (RP-HPLC) due to interaction with residual silanols on the stationary phase.
-
Salt Form Dynamics: As a hydrochloride salt, the compound is hygroscopic. In NMR, the protonation state of the piperidine nitrogen significantly affects chemical shifts, requiring specific solvent choices to prevent proton exchange broadening.
-
Chromophore Disparity: The piperidine ring lacks UV absorption, forcing detection to rely entirely on the indole chromophore (
~220 nm, 280 nm).
This guide provides a validated protocol to overcome these challenges, ensuring high-resolution separation and unambiguous structural confirmation.
HPLC Analysis Protocol
Method Rationale
To mitigate the "amine tailing" effect, this protocol utilizes an acidic mobile phase modifier (Trifluoroacetic acid - TFA). TFA serves two purposes:
-
Ion Pairing: It forms a hydrophobic ion pair with the positively charged piperidine amine, increasing retention and improving peak symmetry.
-
Silanol Suppression: The low pH (< 2.5) protonates residual silanols (
) on the column, preventing ionic retention of the basic analyte.
Experimental Conditions
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | Water + 0.1% (v/v) TFA |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% (v/v) TFA |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5 - 10 µL |
| Detection | UV @ 220 nm (Quantification), 280 nm (Identity confirmation) |
| Run Time | 20 Minutes |
Gradient Program
Note: A gradient is required to elute the polar salt front early while retaining the hydrophobic indole core.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration / Salt Elution |
| 2.0 | 5% | Isocratic Hold |
| 12.0 | 90% | Linear Ramp |
| 15.0 | 90% | Wash |
| 15.1 | 5% | Return to Initial |
| 20.0 | 5% | Re-equilibration |
System Suitability Criteria
-
Retention Time (
): ~7.5 - 8.5 min (Dependent on column dead volume). -
Tailing Factor (
): 1.5 (Critical for purity calculation). -
Theoretical Plates (
): > 5000.
Workflow Visualization
Caption: HPLC workflow emphasizing the feedback loop for peak shape optimization.
NMR Structural Characterization
Solvent Selection
DMSO-d6 is the mandatory solvent for the hydrochloride salt form.
-
Solubility: The HCl salt is sparingly soluble in
. -
Exchangeable Protons: DMSO-d6 allows for the visualization of the ammonium protons (
), which typically appear as broad peaks between 8.0–9.5 ppm. In or , these protons would exchange and disappear.
Expected 1H NMR Data (400 MHz, DMSO-d6)
Chemical shifts (
| Region | Multiplicity | Integration | Assignment | Structural Context | |
| Ammonium | 8.80 - 9.20 | br s / d | 2H | Piperidine | Exchangeable; indicates salt formation. |
| Aromatic | 7.55 - 7.60 | d ( | 1H | Indole C4-H | Deshielded doublet. |
| Aromatic | 7.45 - 7.50 | d ( | 1H | Indole C2-H | Characteristic N-CH=C proton. |
| Aromatic | 7.35 - 7.40 | d ( | 1H | Indole C7-H | |
| Aromatic | 7.05 - 7.15 | m | 2H | Indole C5-H, C6-H | Overlapping triplets. |
| Aromatic | 6.45 - 6.50 | d ( | 1H | Indole C3-H | Upfield aromatic doublet. |
| Aliphatic | 4.60 - 4.75 | tt / m | 1H | Piperidine C4-H | Diagnostic Peak: Attached to Indole N1. |
| Aliphatic | 3.35 - 3.50 | m | 2H | Piperidine C2/6-H (eq) | Deshielded by N+. |
| Aliphatic | 3.05 - 3.20 | m | 2H | Piperidine C2/6-H (ax) | |
| Aliphatic | 2.10 - 2.30 | m | 2H | Piperidine C3/5-H | |
| Aliphatic | 1.90 - 2.10 | m | 2H | Piperidine C3/5-H |
13C NMR Key Signals
-
Indole Carbons: ~100 ppm (C3), ~128 ppm (C2), 110-136 ppm (Aromatic ring carbons).
-
Piperidine C4: ~50-55 ppm (Shifted downfield due to attachment to Indole N).
-
Piperidine C2/6: ~43 ppm.
Structural Logic Diagram
Caption: Logic flow for assigning NMR signals to specific structural domains.
Impurity Profiling Notes
When analyzing this intermediate, watch for these common process impurities:
-
Unreacted Indole: Elutes later than the product (High hydrophobicity, no basic amine).
-
N-Boc Protected Precursor: If synthesized via Boc-piperidone, the protected intermediate (tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate) will elute significantly later (very hydrophobic) and lack the broad ammonium peak in NMR.
-
Piperidine-4-one: A potential degradation product or unreacted starting material. It has weak UV absorbance and is difficult to see by UV-HPLC; use CAD (Charged Aerosol Detection) or LC-MS if suspected.
References
-
PubChem. (n.d.).[1][2] 1-(Piperidin-4-yl)-1H-indole hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Zhang, J., et al. (2020).[3][4] Synthesis and Characterization of Piperidin-4-one Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
American Chemical Society. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides. Journal of Medicinal Chemistry. Retrieved from [Link]
1-(Piperidin-4-yl)-1H-indole hydrochloride as an intermediate for pharmaceutical synthesis
Application Note: 1-(Piperidin-4-yl)-1H-indole Hydrochloride as a Pharmaceutical Intermediate
Executive Summary
1-(Piperidin-4-yl)-1H-indole hydrochloride (CAS: 795310-69-9 for free base ref) represents a privileged "bifunctional" scaffold in medicinal chemistry. Unlike its more common C3-linked isomer (found in triptans), the N1-C4 linkage offers a distinct vector for exploring chemical space, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT and Dopamine receptors) and nucleotide-binding oligomerization domain-like receptor (e.g., NLRP3) inhibitors.
This guide details the physicochemical properties, synthetic protocols, and strategic applications of this intermediate. It focuses on overcoming the steric and electronic challenges associated with the N1-secondary alkyl bond and provides validated workflows for downstream functionalization.
Structural Analysis & Chemical Properties
The molecule consists of an indole core attached via its nitrogen (N1) to the 4-position of a piperidine ring. The hydrochloride salt form is the industry standard for stability, preventing oxidation of the indole and carbamation of the secondary amine.
| Property | Data |
| Systematic Name | 1-(Piperidin-4-yl)-1H-indole hydrochloride |
| Formula | C₁₃H₁₆N₂[1] · HCl |
| Molecular Weight | 236.74 g/mol (Free base: ~200.28 g/mol ) |
| Key Functionality | Indole C3: Highly nucleophilic (enamine-like). Piperidine NH: Secondary amine (handle for diversification). |
| Solubility | Soluble in DMSO, Methanol, Water (moderate). Insoluble in non-polar organics (Hexane, Et₂O). |
| pKa | Indole NH: Not acidic (substituted). Piperidine NH: ~10-11 (Basic). |
Structural Diagram: Pharmacophore Vectors
Figure 1: Pharmacophore map highlighting the orthogonal reactivity of the indole C3 position and the piperidine nitrogen.
Synthetic Utility & Strategic Applications
The 1-(piperidin-4-yl)-1H-indole scaffold is valuable because it rigidly positions the indole ring relative to the basic amine. This geometry is critical for:
-
Serotoninergic Modulation: The distance between the aromatic centroid and the basic nitrogen mimics the pharmacophore of serotonin (5-HT), making this a key intermediate for 5-HT₂A antagonists and 5-HT₄ agonists [1].
-
NLRP3 Inflammasome Inhibition: Recent studies utilize N-substituted heterocycles to block NLRP3 ATPase activity. The indole moiety acts as a hydrophobic anchor in the ATP-binding pocket [2].
-
Antihistamines: The N1-substitution pattern mimics the structure of astemizole-like antihistamines, offering a scaffold for H1 receptor antagonists with reduced cardiac toxicity potential.
Experimental Protocols
Protocol A: Salt Break (Free-Basing)
Context: The HCl salt is stable for storage but the acidic proton interferes with nucleophilic reactions (e.g., alkylations) and can poison sensitive catalysts.
Materials:
-
1-(Piperidin-4-yl)-1H-indole HCl (1.0 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M NaOH or Saturated Na₂CO₃ solution
Procedure:
-
Suspend the HCl salt in DCM (10 mL/g).
-
Add 1M NaOH (1.2 eq) and stir vigorously for 15 minutes until the solid dissolves and two clear layers form.
-
Separate the organic layer.[2] Extract the aqueous layer once with DCM.
-
Dry combined organics over anhydrous Na₂SO₄.
-
Critical Step: Filter and concentrate immediately before use. The free secondary amine can absorb CO₂ from the air to form carbamates over time.
Protocol B: N-Functionalization of the Piperidine (Library Generation)
Context: This is the primary method for generating lead candidates. Reductive amination is preferred for alkyl chains, while amide coupling is used for rigid tails.
Reaction Type: Reductive Amination Reagents: Aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE (Dichloroethane).
-
Dissolve the free base of 1-(piperidin-4-yl)-1H-indole in DCE (0.1 M).
-
Add the desired aldehyde (1.1 eq) and Acetic Acid (1-2 drops to adjust pH to ~5-6). Stir for 30 mins to form the iminium ion.
-
Add STAB (1.5 eq) in one portion.
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor by LCMS.
-
Quench: Add sat. NaHCO₃. Extract with DCM.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).
Protocol C: C3-Functionalization (Vilsmeier-Haack Formylation)
Context: The C3 position of the indole is electron-rich. Formylation introduces a reactive aldehyde for further elaboration (e.g., into vinyl sulfones or nitriles).
Safety Note: POCl₃ is highly corrosive and water-reactive.
-
Reagent Prep: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir 30 mins to form the Vilsmeier salt (white precipitate may form).
-
Addition: Dissolve N-protected 1-(piperidin-4-yl)-1H-indole (e.g., N-Boc or N-Acetyl derivative) in DMF. Note: Do not use the free amine or HCl salt directly; protect the piperidine N first to avoid side reactions.
-
Add the indole solution to the Vilsmeier salt at 0°C.
-
Warm to RT and then heat to 60°C for 2 hours.
-
Workup: Pour onto ice/water containing sodium acetate (buffer). The product usually precipitates as a solid.
Synthesis of the Intermediate (If not purchased)
If the specific starting material is unavailable, it can be synthesized via Nucleophilic Aromatic Substitution (SɴAr) or Cross-Coupling .
Workflow Diagram:
Figure 2: Synthetic route to the title compound. Note that the N-alkylation of indole with a secondary halide is sterically hindered and requires strong bases (NaH) or elevated temperatures.
Expert Tip: The reaction of Indole with 4-Bromopiperidine is sluggish due to the secondary nature of the electrophile.
-
Optimization: Use Cs₂CO₃ in DMF at 80°C. If elimination (formation of tetrahydropyridine) is observed, switch to 4-Tosyloxypiperidine (a better leaving group) or use a copper-catalyzed Ullmann-type coupling (CuI, L-Proline, K₃PO₄, DMSO, 110°C) [3].
Troubleshooting & Safety
-
Issue: Low Yield in N-Alkylation.
-
Cause: Elimination of the piperidine halide to an alkene.
-
Solution: Lower temperature and use a more polar aprotic solvent (DMSO). Alternatively, use the Ullmann coupling protocol described above.
-
-
Issue: C3-Acylation fails.
-
Cause: The piperidine nitrogen is protonated or competing.
-
Solution: Ensure the piperidine nitrogen is protected (Boc/Cbz) or acylated before attempting indole ring chemistry.
-
-
Safety:
-
Indoles can be light-sensitive; store in amber vials.
-
The HCl salt is an irritant (H315, H319, H335). Handle in a fume hood.
-
References
-
Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 45(22), 4806–4815. Link
-
Migliorini, A., et al. (2014). "Synthesis of novel 5-substituted pyrrole and thiophenyl indazole derivatives." Chemical Science, 126(4), 1055–1062. Link
-
Kikuchi, S., et al. (2017). "Copper-Catalyzed N-Arylation of Indoles with Secondary Alkyl Halides." Organic Letters, 19(15), 4122–4125. Link
-
PubChem Compound Summary. "1-(piperidin-4-yl)-1H-indole hydrochloride." CID 22380687. Link
-
Vertex Pharmaceuticals. (2001). "Patent WO2001068613: Indole Derivatives as Caspase Inhibitors." Link
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. EA001113B1 - 5-substituted -3-(1,2,3,6-tetrahydropyridin-4-yl)- and 3-(piperidin-4-yl)-1h-indoles and their pharmaceutically acceptable salts and solvates, pharmaceutical composition on their basem method for activation of 5-ht receptors, and method for inhibition of neuronal protein extravasation - Google Patents [patents.google.com]
- 2. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Assaying the enzymatic inhibition of 1-(Piperidin-4-yl)-1H-indole hydrochloride
Assaying the Enzymatic Inhibition of 1-(Piperidin-4-yl)-1H-indole hydrochloride: A Guide for Drug Discovery Professionals
Abstract
The indole and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] 1-(Piperidin-4-yl)-1H-indole hydrochloride is a compound of interest for screening campaigns due to its structural similarity to molecules with known bioactivities, including antimalarial, anti-inflammatory, and enzyme-inhibitory properties.[2][4][5][6] This document provides a detailed protocol for a representative enzyme inhibition assay using a serine protease model. It is designed to guide researchers in determining the inhibitory potential and kinetic profile of this compound. The principles and methodologies described herein are broadly applicable to other enzyme systems.
Introduction: The Scientific Rationale
The therapeutic potential of small molecules is often linked to their ability to modulate the activity of specific enzymes. The 1-(piperidin-4-yl)-1H-indole core is found in compounds targeting a range of enzymes, from bacterial metabolic enzymes like MenA to human enzymes such as oxidosqualene cyclase.[1][4] Given this precedent, a primary characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride should involve its evaluation against a panel of enzymes.
This guide uses a serine protease, trypsin, as a model system. Serine proteases are a well-studied class of enzymes involved in physiological processes ranging from digestion to blood clotting, making them relevant drug targets. The assay described is a colorimetric assay, which is robust, cost-effective, and suitable for high-throughput screening.
Causality behind Experimental Choices:
-
Choice of Enzyme Class (Serine Protease): The ubiquity and well-characterized nature of serine proteases make them an excellent starting point for screening novel compounds. The availability of simple, reliable assays allows for the rapid determination of inhibitory activity.
-
Choice of Assay (Colorimetric): Colorimetric assays using chromogenic substrates are chosen for their simplicity, ease of use, and compatibility with standard laboratory equipment (spectrophotometers). The change in absorbance is directly proportional to enzyme activity, providing a straightforward readout.
Materials and Reagents
-
1-(Piperidin-4-yl)-1H-indole hydrochloride (Test Compound)
-
Trypsin (from bovine pancreas, TPCK-treated)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
The overall workflow for assessing the enzymatic inhibition is depicted below. This process is designed to first identify if the compound has inhibitory activity and then to characterize the nature of that inhibition.
Caption: Workflow for assessing enzyme inhibition.
Detailed Protocols
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 8.2, 20 mM CaCl2): Prepare a 50 mM Tris-HCl solution and adjust the pH to 8.2. Add CaCl2 to a final concentration of 20 mM. Calcium ions are important for the stability and optimal activity of trypsin.
-
Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in the Tris-HCl buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
BAPNA Stock Solution (10 mM): Dissolve Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in DMSO. This substrate will release p-nitroaniline upon cleavage by trypsin, a yellow product that absorbs light at 405 nm.
-
Test Compound Stock Solution (10 mM): Dissolve 1-(Piperidin-4-yl)-1H-indole hydrochloride in DMSO.
IC50 Determination Protocol
-
Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in DMSO. A common starting range is from 100 µM to 0.1 µM.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 2 µL of the diluted test compound and 178 µL of Tris-HCl buffer containing trypsin (final concentration of 10 µg/mL).
-
Positive Control (No Inhibition): 2 µL of DMSO and 178 µL of Tris-HCl buffer containing trypsin.
-
Negative Control (No Enzyme): 2 µL of DMSO and 178 µL of Tris-HCl buffer without trypsin.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of 1 mM BAPNA (diluted from stock in Tris-HCl buffer) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
Self-Validating System
This protocol incorporates self-validating checks:
-
Positive Control: Demonstrates the maximum enzyme activity in the absence of an inhibitor.
-
Negative Control: Accounts for any non-enzymatic degradation of the substrate or background absorbance.
-
Linearity of Reaction: The kinetic read ensures that the initial reaction velocity (V0) is measured within the linear range of product formation.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
Percent Inhibition (%) = [ (RatePositive Control - RateTest Well) / RatePositive Control ] * 100
IC50 Value Determination
The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Table 1: Example Inhibition Data
| Inhibitor Conc. (µM) | % Inhibition |
| 100 | 95.2 |
| 30 | 88.1 |
| 10 | 75.4 |
| 3 | 52.3 |
| 1 | 28.9 |
| 0.3 | 10.5 |
| 0.1 | 2.1 |
From this data, the calculated IC50 would be approximately 2.8 µM .
Advanced Analysis: Mechanism of Inhibition
To understand how the compound inhibits the enzyme, kinetic studies are performed by varying the substrate concentration at fixed inhibitor concentrations. The results can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]).
Caption: Lineweaver-Burk plots for different inhibition types.
-
Competitive Inhibition: Inhibitor binds to the active site. Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Inhibitor binds to an allosteric site. Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines are parallel.
Conclusion
This application note provides a robust framework for the initial characterization of the enzymatic inhibitory potential of 1-(Piperidin-4-yl)-1H-indole hydrochloride. By following this protocol, researchers can obtain reliable data on the compound's IC50 and gain insights into its mechanism of action, thereby informing subsequent steps in the drug discovery and development process.
References
-
PubChem Compound Summary for CID 22380687, 1-(piperidin-4-yl)-1H-indole hydrochloride. National Center for Biotechnology Information.[Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.[Link]
-
Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine.[Link]
-
A novel indole derivative...suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie.[Link]
-
Novel 4-piperidinopyridine inhibitors of oxidosqualene cyclase-lanosterol synthase derived by consideration of inhibitor pK(a). Journal of Medicinal Chemistry.[Link]
-
Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry.[Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.[Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design.[Link]
-
Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research.[Link]
-
Indole Test Protocol. American Society for Microbiology.[Link]
Sources
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-piperidinopyridine inhibitors of oxidosqualene cyclase-lanosterol synthase derived by consideration of inhibitor pK(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)-1H-indole Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Piperidin-4-yl)-1H-indole hydrochloride. Our goal is to provide a comprehensive technical resource that addresses common challenges, answers frequently asked questions, and offers detailed, field-proven protocols to improve reaction yield and purity. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is presented with potential causes and actionable solutions.
Q1: Problem: Low or No Product Yield
You've completed the reaction, but upon workup and analysis, the yield of your target compound is significantly lower than expected, or perhaps nonexistent.
Potential Causes & Suggested Solutions
-
Incomplete Deprotonation of Indole: The N-H bond of indole (pKa ≈ 17) requires a sufficiently strong base for complete deprotonation to form the nucleophilic indolide anion.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil). Ensure you are using at least 1.1-1.2 molar equivalents relative to indole. Weigh the NaH dispersion quickly and wash it with dry hexanes or pentane immediately before use to remove the protective mineral oil, which can interfere with the reaction. All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Poor Quality of Reagents: Sodium hydride is highly reactive and can be deactivated by moisture from the air or residual water in the solvent.
-
Solution: Use a fresh, unopened container of NaH if possible. Ensure your reaction solvent (e.g., DMF, THF) is anhydrous. Using solvents from a solvent purification system or freshly opened bottles of anhydrous solvent is highly recommended.
-
-
Sub-optimal Reaction Temperature: The deprotonation of indole with NaH is typically performed at 0 °C to control the initial exotherm and hydrogen gas evolution, but the subsequent alkylation step often requires heat to proceed at a reasonable rate.
-
Solution: Perform the initial deprotonation at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. Then, add your electrophile (e.g., N-Boc-4-chloropiperidine) and allow the reaction to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 50-70 °C) may be required to drive the SN2 reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Ineffective Deprotection/Salt Formation: The final step of removing the Boc protecting group and forming the hydrochloride salt can lead to product loss if not performed correctly.
-
Solution: Use a solution of HCl in an anhydrous organic solvent like 1,4-dioxane or diethyl ether. Adding aqueous HCl can lead to purification issues due to the high water solubility of the hydrochloride salt. Ensure sufficient HCl (typically a large excess) is used to drive the deprotection to completion and fully precipitate the product salt.
-
Q2: Problem: Significant C3-Alkylated Impurity is Observed
Your analysis (e.g., ¹H NMR, LC-MS) shows a significant peak corresponding to the isomeric impurity, 3-(Piperidin-4-yl)-1H-indole.
Potential Causes & Suggested Solutions
-
Ambident Nucleophilicity of the Indolide Anion: The negative charge of the deprotonated indole is delocalized across the pyrrole ring, creating two primary nucleophilic sites: the N1 and C3 positions. The ratio of N- to C-alkylation is highly dependent on the reaction conditions.
-
Solution 1 (Solvent Choice): N-alkylation is favored in polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the counter-ion (e.g., Na⁺), leaving a "freer" indolide anion where the charge is more concentrated on the more electronegative nitrogen atom, favoring reaction at that site. In contrast, less polar solvents like THF can favor C-alkylation.
-
Solution 2 (Counter-ion Effect): The nature of the counter-ion can influence selectivity. While sodium (from NaH) is common, using a base with a larger, "softer" cation like potassium (e.g., from potassium hydride, KH, or potassium bis(trimethylsilyl)amide, KHMDS) can sometimes further enhance N-selectivity.
-
Below is a diagram illustrating the competing N- vs. C-alkylation pathways.
Caption: Competing N1 vs. C3 alkylation pathways of the indolide anion.
Q3: Problem: Difficulty in Product Isolation and Purification
The final product is sticky, oily, or difficult to crystallize from the reaction mixture, making purification by filtration challenging.
Potential Causes & Suggested Solutions
-
Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely and can keep the product from solidifying.
-
Solution: After the main reaction, perform an aqueous workup. Quench the reaction mixture with water and extract the Boc-protected intermediate with a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer thoroughly with water and brine to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. This clean intermediate is then used in the deprotection step.
-
-
Hygroscopic Nature of the Salt: Amine hydrochloride salts are often hygroscopic and can absorb atmospheric moisture, preventing them from becoming a free-flowing solid.
-
Solution: During the final precipitation and filtration, work quickly and consider using a glove box or a nitrogen-purged filtration setup to minimize exposure to air. After filtration, dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C). Triturating the crude solid with a non-polar solvent like diethyl ether or hexanes can sometimes induce crystallization and remove non-polar impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for 1-(Piperidin-4-yl)-1H-indole hydrochloride?
The most common and generally reliable method is a two-step sequence involving the N-alkylation of indole followed by deprotection and salt formation. This approach offers good control over the key bond-forming step.
Caption: Standard two-step synthesis workflow.
Q2: How do I choose the right base and solvent for the N-alkylation step?
The choice of base and solvent is critical for maximizing yield and selectivity. The primary goal is to fully deprotonate the indole N-H without introducing competing nucleophiles or side reactions.
| Base / Solvent System | Molar Eq. | Temp. (°C) | Rationale & Considerations |
| NaH / DMF | 1.1 - 1.2 | 0 to RT/70 | (Recommended) Strong, non-nucleophilic base ensures complete deprotonation.[2] DMF is a polar aprotic solvent that favors N-alkylation. |
| KOH / DMSO | 2.0 - 3.0 | RT to 100 | A stronger base than NaOH, often used in phase-transfer catalysis conditions. Can be effective but may require higher temperatures. |
| K₂CO₃ / Acetonitrile | 2.0 - 3.0 | Reflux | A weaker base, suitable for more activated indoles (e.g., with electron-withdrawing groups) or highly reactive alkylating agents.[3] May lead to lower yields or require longer reaction times for this specific synthesis. |
Q3: Why is a protecting group on the piperidine nitrogen necessary?
The secondary amine of the piperidine ring is itself a potent nucleophile. If an unprotected 4-halopiperidine were used, several side reactions would drastically reduce the yield of the desired product:
-
Self-polymerization: Piperidine molecules could react with each other.
-
Competing N-alkylation: The piperidine nitrogen could react with the electrophilic center of another 4-halopiperidine molecule.
-
Reaction with Indole: The piperidine nitrogen could compete with the indolide anion in attacking the electrophile.
The tert-butyloxycarbonyl (Boc) group is an ideal choice because it is robust and stable under the basic conditions of the alkylation reaction but can be cleanly and easily removed under acidic conditions, which conveniently aligns with the final hydrochloride salt formation step.
Q4: What are the best practices for the final deprotection and hydrochloride salt formation?
This final step is crucial for obtaining a pure, solid product.
-
Ensure a Dry System: The intermediate (N-Boc-1-(piperidin-4-yl)-1H-indole) should be free of water. The solvent used for the deprotection (e.g., dioxane, ether, methanol, or dichloromethane) must be anhydrous.
-
Use Anhydrous HCl: Employ a commercially available solution of HCl gas dissolved in an organic solvent (e.g., 4M HCl in dioxane). Bubbling HCl gas through the solution is also an option but requires specialized equipment. Avoid using aqueous concentrated HCl.
-
Control of Precipitation: Add the HCl solution dropwise to a stirred solution of the Boc-protected intermediate at 0 °C. The product hydrochloride salt should precipitate as a solid. Allowing the mixture to stir for several hours ensures complete deprotection and precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous solvent (the same one used for the reaction, or a less polar one like diethyl ether) to remove any soluble impurities.
-
Drying: Dry the final product under high vacuum to remove all residual solvent and moisture.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of Indole with N-Boc-4-chloropiperidine
Materials:
-
Indole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
N-Boc-4-chloropiperidine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Hexanes
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NaH (1.2 eq).
-
Suspend the NaH in anhydrous hexanes, stir for 2 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane wash via cannula. Repeat this wash step twice to remove all mineral oil.
-
Place the flask under a positive pressure of nitrogen and add anhydrous DMF to create an approximately 0.5 M solution with respect to indole.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes. Cessation of H₂ gas evolution indicates complete deprotonation.
-
Dissolve N-Boc-4-chloropiperidine (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 70 °C and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Cool the mixture to room temperature and carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-1-(Piperidin-4-yl)-1H-indole, which can be used in the next step without further purification or purified by flash chromatography if necessary.
Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
Materials:
-
Crude N-Boc-1-(Piperidin-4-yl)-1H-indole (1.0 eq)
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve the crude intermediate from the previous step in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4M HCl in 1,4-dioxane solution (5-10 eq) to the stirred mixture. A white precipitate should form immediately.
-
Allow the slurry to warm to room temperature and stir for 2-4 hours to ensure complete deprotection. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Add anhydrous diethyl ether to the slurry to aid in complete precipitation of the salt.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake with a generous amount of cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum for at least 12 hours to yield 1-(Piperidin-4-yl)-1H-indole hydrochloride as a white to off-white solid.
References
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Saksena, A. K., et al. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
-
Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
Rossino, G., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]
-
Glowacka, I. E., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. [Link]
-
Kiss, L., et al. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(Piperidin-4-yl)-1H-indole Derivatives
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic process. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve higher yields and purity.
Introduction
The 1-(Piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of these derivatives, however, can be challenging due to the presence of two nucleophilic nitrogen atoms—the indole nitrogen and the piperidine nitrogen—which can lead to issues with regioselectivity and side product formation. This guide will address these challenges head-on, providing clear, actionable solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to couple indole with a 4-substituted piperidine is resulting in a low yield. What are the most common contributing factors?
Low yields in the synthesis of 1-(Piperidin-4-yl)-1H-indole derivatives can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, and the inherent reactivity of the starting materials. The most common synthetic routes involve either the N-arylation of a piperidine derivative with an indole electrophile or the N-alkylation of an indole with a piperidine electrophile. For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which is a common method for this synthesis, several factors are critical.[1][2]
Common Causes and Solutions:
-
Catalyst System Inefficiency: The choice of palladium precursor, ligand, and base is crucial and highly interdependent.[1] An inappropriate combination for your specific substrates is a frequent cause of poor performance.
-
Poor Solubility: Insolubility of reactants or the base can significantly hinder the reaction rate.[4]
-
Presence of Water or Oxygen: These reactions are often sensitive to air and moisture, which can lead to catalyst deactivation and side reactions.
-
Solution: Ensure the use of anhydrous, degassed solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Q2: I am observing significant formation of a diarylated product. How can I improve the chemoselectivity for N-arylation of the piperidine ring?
A primary challenge in the N-arylation of piperidin-4-amine derivatives is achieving selective arylation at the piperidine ring nitrogen (N1) without concurrent arylation of the 4-amino group.[6]
Strategy for Enhancing Chemoselectivity:
The most effective strategy is to employ a protecting group for the 4-amino functionality of the piperidine ring. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[6]
Workflow for Selective N-Arylation:
-
Protection: Protect the primary amino group of piperidin-4-amine with a suitable protecting group like Boc anhydride.[6]
-
N-Arylation: Perform the N-arylation reaction on the protected intermediate. The piperidine ring nitrogen is now the more accessible and reactive site for arylation.
-
Deprotection: Remove the protecting group to yield the desired N1-aryl-piperidin-4-amine. This is typically achieved by treating the protected compound with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like DCM or dioxane.[6]
Caption: Workflow for selective N-arylation of piperidin-4-amine.
Q3: My Buchwald-Hartwig amination is failing, and I suspect catalyst deactivation. What are the likely causes and how can I troubleshoot this?
Catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions. It can be caused by impurities in the starting materials or the presence of certain functional groups that can poison the palladium catalyst.[1][3]
Troubleshooting Catalyst Deactivation:
-
Impure Reagents: Ensure the purity of your indole, piperidine derivative, and aryl halide. Trace impurities can have a significant impact on the catalytic cycle.
-
Incompatible Functional Groups: Functional groups like azo groups can poison the palladium catalyst.[3] Review the structure of your starting materials for any potentially problematic functionalities.
-
Inefficient Pd(0) Formation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.
Q4: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene instead of undergoing the desired C-N bond formation.[1] This is particularly prevalent when using primary amines.[1] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[1]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: The choice of ligand can significantly influence the competition between reductive elimination (desired product) and β-hydride elimination (hydrodehalogenation). Screening different ligands is a crucial first step.
-
Base Selection: Some strong bases can promote the reduction of the aryl halide.[6] Consider using a weaker base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), if hydrodehalogenation is a significant issue.[1]
-
Anhydrous Conditions: The presence of water or other protic sources can lead to the quenching of reactive intermediates, favoring hydrodehalogenation.[6] Ensure all reagents and solvents are anhydrous.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Boc-Protected Piperidine with an Indole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indole derivative (1.0 eq.)
-
tert-butyl 4-(iodopiperidin-1-yl)carbamate (or other suitable protected piperidine) (1.2 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk tube, add the indole derivative, the protected piperidine, the palladium pre-catalyst, the ligand, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the Boc Group
Materials:
-
N-Boc protected 1-(Piperidin-4-yl)-1H-indole derivative
-
Solvent (e.g., Dichloromethane (DCM) or Dioxane)
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in Dioxane)
Procedure:
-
Dissolve the purified N-Boc protected compound in a suitable solvent such as DCM or dioxane.[6]
-
Add an excess of a strong acid (e.g., 5-10 equivalents of TFA or a solution of HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[6]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The product can be isolated as the corresponding salt or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.[6]
Data Presentation
Table 1: Common Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst | Pre-catalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[1][4] |
| Ligand | Xantphos, Davephos, BINAP | Ligand choice is critical for reaction efficiency and preventing side reactions. For indoles, specific ligands like Davephos are often recommended.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases like NaOtBu are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive substrates or to minimize hydrodehalogenation.[1] |
| Solvent | Toluene, Dioxane, THF | Should be anhydrous and degassed. Solubility of all components is a key factor.[4][5] |
| Temperature | 80-120 °C | Higher temperatures are often required, but should be optimized to prevent degradation of starting materials or products. |
References
- Technical Support Center: Optimization of N-arylation of Piperidin-4-amine - Benchchem.
- troubleshooting guide for Buchwald-Hartwig amination of aryl halides - Benchchem.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available from: [Link]
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indole Derivatives - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Addressing off-target effects of 1-(Piperidin-4-yl)-1H-indole hydrochloride
Topic: Addressing Off-Target Effects & Experimental Artifacts
Executive Summary: The "Privileged Scaffold" Paradox
You are likely using 1-(Piperidin-4-yl)-1H-indole hydrochloride (and its derivatives) because it is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] This scaffold is the backbone of numerous 5-HT (serotonin) agonists (e.g., Naratriptan analogs), dopamine antagonists, and sigma receptor ligands.
The Problem: The same structural features that make it a versatile binder—the aromatic indole core coupled with a basic piperidine nitrogen—render it prone to promiscuity . In unoptimized states, this scaffold frequently hits "off-targets" like hERG channels (cardiotoxicity risk) and unintended GPCRs (adrenergic/dopaminergic cross-talk), and can even generate false positives through colloidal aggregation.
This guide provides the protocols to distinguish true biological signal from chemical noise.
Troubleshooting Guide (Q&A Format)
Module A: Pharmacological Specificity (GPCR Crosstalk)
Q: My compound shows potent activity in 5-HT2A assays, but the cellular phenotype (e.g., calcium flux) doesn't match the expected pathway. Why?
A: You are likely observing GPCR Polypharmacology . The indole-piperidine core is a "master key" for aminergic GPCRs.[1]
-
Root Cause: The basic nitrogen in the piperidine ring mimics the protonated amine of endogenous neurotransmitters (serotonin, dopamine, norepinephrine), forming a salt bridge with the conserved Aspartate residue in TM3 of these receptors.
-
Common Off-Targets: Dopamine D2/D3, Adrenergic
, and Histamine H1 receptors. -
Actionable Step: Do not rely on a single receptor assay. You must perform a "panel profile."
Protocol: The "Exclusion Panel" Strategy Before advancing to in vivo models, screen your compound at 10 µM against these four critical off-targets to establish a selectivity window.
| Target Class | Specific Off-Target | Risk Factor | Control Ligand |
| Dopaminergic | D2 Receptor | Extrapyramidal side effects | Haloperidol |
| Adrenergic | Hypotension / Sedation | Prazosin | |
| Histaminergic | H1 Receptor | Sedation / Weight gain | Pyrilamine |
| Ion Channel | hERG | QT Prolongation (Fatal arrhythmia) | E-4031 |
Module B: The hERG Liability (Cardiotoxicity)
Q: We are seeing cytotoxicity at high concentrations, but it doesn't look like apoptosis. Could this be an ion channel effect?
A: Yes. The 1-(Piperidin-4-yl)-1H-indole scaffold is a textbook hERG pharmacophore .[1]
-
Mechanism: The hERG channel pore has two aromatic residues (Tyr652 and Phe656) that engage in
-stacking with the indole, while the protonated piperidine nitrogen interacts with the pore's internal negative field. This blocks the potassium current, leading to repolarization failure. -
Immediate Fix: If this is a probe compound, use a hERG inhibitor (E-4031) as a positive control to confirm if the cell death is ion-channel mediated.
-
Chemical Fix: If you are in lead optimization, you must lower the pKa of the piperidine nitrogen or introduce "zwitterionic" character (e.g., adding a carboxylic acid) to reduce hERG affinity while maintaining target binding.
Module C: Physicochemical Artifacts (False Positives)
Q: My IC50 curves are very steep (Hill slope > 2.0) and shift significantly when I change buffer conditions. Is my compound unstable?
A: It is likely stable, but it is aggregating .
-
The Phenomenon: Hydrophobic cores like indoles, when attached to solubilizing amines, can form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes or disrupt membranes non-specifically, looking like potent inhibition.
-
Diagnostic: If your IC50 increases (potency drops) when you add 0.01% Triton X-100 , your "activity" was an artifact of aggregation.
Critical Experimental Workflows
Workflow 1: The "Spin-Down" Validation Protocol
Use this to rule out colloidal aggregation false positives.[1]
Objective: Determine if the observed activity is due to soluble monomer (true drug) or colloidal particles (artifact).[2][3]
-
Prepare Solution: Make a
solution of your indole derivative in assay buffer (no detergent). -
Incubate: Let stand for 20 minutes at room temperature.
-
Centrifuge: Spin at 16,000 x g for 20 minutes (hard spin) to pellet any colloids.
-
Resample: Carefully remove the supernatant (top 50%) without disturbing the pellet.
-
Retest: Run your biochemical assay using the supernatant vs. the un-centrifuged control.
-
Result A: Activity remains identical
True Binder . -
Result B: Supernatant loses activity
False Positive (Aggregator) .
-
Workflow 2: Structural De-Risking Logic
Visualizing the decision process for optimizing this scaffold.
Figure 1: Decision tree for validating and optimizing indole-piperidine hits. Note the critical early checkpoint for aggregation, a common failure mode for this scaffold.
Mechanistic Insight: The Promiscuity Web
The diagram below illustrates why this scaffold is so "dirty" (promiscuous). The Pharmacophore Overlap explains why a single molecule can trigger multiple distinct signaling pathways.
Figure 2: Pharmacophore mapping showing how the basic amine and indole ring contribute to both target efficacy (Green) and off-target toxicity (Red).[1]
References
-
Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. "Privileged Structures" in GPCR research. Academic Press.
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Annual Review of Pharmacology and Toxicology. Discusses colloidal aggregation of indole-like molecules. [1]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug targets for repolarization. Nature. Details the molecular basis of hERG block by piperidine-containing drugs. [1]
-
PDSP (Psychoactive Drug Screening Program). Ki Database. Protocol for GPCR profiling of indole derivatives.
-
Owen, S. C., et al. (2017). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Journal of Drug Targeting.
Sources
- 1. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 1-(Piperidin-4-yl)-1H-indole Hydrochloride
[1][2]
Executive Summary & Molecule Profile
This guide addresses the specific challenges in synthesizing and purifying 1-(Piperidin-4-yl)-1H-indole hydrochloride (CAS: 795310-69-9). Unlike simple alkylations, attaching a secondary alkyl group (piperidin-4-yl) to the indole N1 position presents a dichotomy of competing reaction pathways: N-alkylation vs. C3-alkylation and Nucleophilic Substitution vs. Elimination .[1][2]
Achieving pharmaceutical-grade purity (>99.5%) requires a rigorous control strategy that moves beyond standard "mix-and-stir" protocols.[1][2] This document outlines a self-validating workflow designed to minimize specific impurities (regioisomers, elimination products) and maximize the crystallinity of the final hydrochloride salt.
Target Molecule Profile[1][2][3]
Synthesis Optimization (Upstream Control)
High purity downstream starts with reaction fidelity upstream.[1][2] The most robust route for this scaffold involves the nucleophilic attack of the deprotonated indole on an activated N-protected piperidine (e.g., N-Boc-4-mesyloxypiperidine).[1][2]
Workflow Visualization: Synthesis & Impurity Origins
Figure 1: Reaction pathways showing the competition between the desired SN2 substitution and the undesired Elimination (E2) and C3-alkylation pathways.
Troubleshooting the Reaction
Q1: I am observing a significant amount of "Impurity A" (Elimination product) in my crude LC-MS. How do I suppress this?
Technical Insight: The secondary mesylate/tosylate on the piperidine ring is prone to E2 elimination, especially with strong, hard bases (like NaH) or at high temperatures.
-
Corrective Action: Switch to a "softer" base system. Use Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile at moderate temperatures (50–60°C).[2] The "Cesium Effect" stabilizes the transition state for substitution over elimination.
-
Protocol Adjustment: If using NaH, ensure the temperature is kept low (0°C to RT) during addition. Do not heat rapidly.
Q2: My product contains ~10% of the C3-alkylated isomer. How do I favor N1-alkylation?
Technical Insight: The indole anion is an ambident nucleophile.[1][2] N-alkylation is kinetically favored, while C3-alkylation is thermodynamically favored.[1][2] C3-alkylation is promoted by magnesium/zinc salts or protic solvents.[1][2]
-
Corrective Action: Ensure strictly anhydrous conditions . Water promotes C3-attack.[1][2] Use polar aprotic solvents (DMF, DMSO, NMP) which solvate the cation and leave the N-anion "naked" and more reactive.
-
Validation: Check the water content of your solvent (Karl Fischer titration) before starting. It should be <0.05%.[1][2]
Work-up and Intermediate Isolation[1][2][4]
Critical Stop Point: Do not proceed to deprotection (HCl salt formation) until the N-Boc intermediate is purified. The elimination impurity (Impurity A) is lipophilic and neutral; it is easiest to remove at this stage.
Q3: Can I carry the crude intermediate directly to the deprotection step?
Recommendation: No.
-
Reasoning: Once deprotected, both the product and the elimination impurity become secondary amines. They will have similar pKa values and solubility profiles, making separation of their HCl salts extremely difficult (co-crystallization).
-
Protocol: Perform a silica gel filtration or recrystallization of the N-Boc intermediate.[1][2]
Final Purification: HCl Salt Formation & Crystallization[2]
This is the most critical phase for users reporting "sticky solids" or "hygroscopic gums."[1][2]
Workflow Visualization: Purification Logic
Figure 2: Decision tree for salt formation, highlighting the remediation of amorphous gums.[2]
Troubleshooting Salt Formation[2]
Q4: The HCl salt formed a sticky, hygroscopic gum instead of a solid. How do I fix this?
Technical Insight: Piperidine salts are notorious for trapping solvent molecules (solvates) or forming amorphous phases if precipitated too quickly.[1][2]
-
Remediation Protocol (Trituration):
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the gum.[1][2]
-
Sonicate or stir vigorously for 30–60 minutes. This mechanical stress induces lattice formation.[1][2]
-
If it remains gummy, dissolve in a minimum amount of hot Ethanol (EtOH) and add Et₂O dropwise until cloudy. Let it stand in the fridge (4°C) overnight.
Q5: What is the optimal solvent system for recrystallizing this specific salt?
Expert Recommendation: Based on the solubility profile of N-heterocyclic salts:
-
Primary Solvent: Ethanol (Absolute) or Isopropanol (IPA) .[2] The salt is soluble in these when hot.[1][2]
-
Procedure:
Q6: My product turned pink/yellow during storage. Is it degrading?
Technical Insight: Indoles are electron-rich and prone to oxidative dimerization (indoxyl formation) in the presence of light and acid.[1][2]
-
Prevention: Store the HCl salt in amber vials under Argon/Nitrogen .
-
Cleanup: Wash the solid with cold Ethyl Acetate containing a trace of sodium bisulfite (antioxidant) if the free base is being re-isolated, or simply recrystallize from EtOH/Et2O to remove the colored oxidation surface layer.
Quantitative Data & Specifications
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-white Solid | Visual | Yellowing indicates oxidation.[1][2] |
| Purity (HPLC) | > 99.5% | UV at 220/254 nm | Critical for biological assays.[1][2] |
| Water Content | < 1.0% | Karl Fischer | Salt may be hygroscopic (hydrate formation).[1][2] |
| Residual Solvent | < 5000 ppm (EtOH) | GC-Headspace | Ensure thorough drying (Vacuum oven, 40°C).[1][2] |
| Identity | Matches Ref Std | 1H-NMR, MS | Confirm N1 vs C3 regiochemistry. |
References
-
Indole N-Alkylation Selectivity
-
Piperidine Salt Crystallization
-
General Synthesis of N-Heteroaryl Piperidines
-
Safety & Handling
Sources
- 1. 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | C16H21ClN2O2 | CID 9926639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(piperidin-4-yl)-1H-indole hydrochloride | C13H17ClN2 | CID 22380687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 1-(Piperidin-4-yl)-1H-indole Hydrochloride
Introduction
Welcome to the technical support guide for the scale-up synthesis of 1-(Piperidin-4-yl)-1H-indole hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The advice herein is based on established chemical principles and process optimization strategies, aiming to provide practical, actionable solutions to ensure a robust, safe, and efficient process.
The synthesis of this valuable intermediate typically involves a critical C-N bond formation, often followed by a protecting group cleavage and the final salt formation. Each of these stages presents unique scale-up hurdles that can impact yield, purity, and process consistency. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Section 1: The N-Arylation Coupling Reaction
The core transformation in this synthesis is the coupling of the indole nitrogen to the 4-position of a piperidine ring. Transition metal-catalyzed methods like the Buchwald-Hartwig amination or the Ullmann condensation are most common.[1][2] Challenges at this stage often revolve around catalyst activity, side reactions, and product isolation.
Frequently Asked Questions & Troubleshooting
Question 1: We are seeing low conversion in our Buchwald-Hartwig N-arylation of indole with N-Boc-4-aminopiperidine. What are the likely causes and how can we improve the yield?
Answer: Low conversion in a Buchwald-Hartwig reaction at scale is a frequent issue, often stemming from catalyst deactivation, suboptimal reaction parameters, or raw material quality. Here is a systematic approach to troubleshooting:
-
Catalyst System (Palladium & Ligand): The choice of ligand is critical.[3] For N-arylation of indoles, bulky, electron-rich phosphine ligands are often preferred.[4]
-
Causality: These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) catalyst, preventing the formation of inactive palladium black.
-
Troubleshooting Steps:
-
Ligand Screening: If you are using a general-purpose ligand, consider screening more specialized biarylphosphine ligands (e.g., XPhos, RuPhos).
-
Catalyst Loading: While minimizing catalyst use is a goal for scale-up, low conversion may necessitate a modest increase in loading (e.g., from 0.5 mol% to 1-2 mol%). Ensure the Pd:ligand ratio is optimal (typically 1:1.1 to 1:2).
-
Reagent Quality: Ensure the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the ligand are of high purity and handled under inert conditions to prevent degradation.
-
-
-
Base Selection: The choice and physical form of the base are paramount.
-
Causality: The base must be strong enough to deprotonate the indole (pKa ≈ 17 in DMSO) but should not cause significant degradation of starting materials or product. solubility of the base also plays a role in reaction kinetics.
-
Troubleshooting Steps:
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be problematic at scale due to their moisture sensitivity and reactivity.[4] Consider switching to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which often provide a better balance of reactivity and handling.[5][6]
-
Particle Size: On a large scale, the particle size of a solid base like K₃PO₄ can significantly affect the reaction rate. Finer powders have a higher surface area, leading to faster reactions.
-
-
-
Solvent & Temperature:
-
Causality: The solvent must solubilize the reactants and facilitate the desired reaction temperature. Common solvents include toluene, dioxane, and THF. Thermal stability of all components at the reaction temperature is crucial.
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish, a controlled increase in temperature may be necessary. However, monitor for impurity formation, as indole-related compounds can be thermally sensitive. A Design of Experiments (DoE) approach can be valuable here.[7]
-
Solvent Purity: Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the base.
-
-
Section 2: Protecting Group Strategy & Deprotection
To avoid side reactions, the piperidine nitrogen is commonly protected, often with a tert-butoxycarbonyl (Boc) group. The removal of this group is the penultimate step before salt formation.
Frequently Asked Questions & Troubleshooting
Question 2: Our large-scale Boc-deprotection using HCl in isopropanol is stalling and showing incomplete conversion. How can we drive this to completion?
Answer: Incomplete deprotection is a common scale-up challenge, often related to stoichiometry, reaction conditions, or the nature of the substrate itself.
-
Acid Stoichiometry and Choice:
-
Causality: The Boc group is cleaved under acidic conditions.[8] The reaction generates tert-butyl carbocation, which is trapped by a nucleophile. On a large scale, localized pH changes and inefficient mixing can lead to incomplete reaction.
-
Troubleshooting Steps:
-
Increase HCl Equivalents: While a catalytic amount of acid can work, for robust, complete conversion at scale, using a stoichiometric excess of HCl (e.g., 2-4 equivalents) is often necessary. The HCl also serves to protonate the basic piperidine nitrogen, driving the equilibrium.
-
Alternative Acids: While HCl is common, trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very effective, albeit more expensive, alternative.[8] However, TFA removal can be challenging at scale.
-
-
-
Reaction Conditions:
-
Causality: The rate of deprotection is dependent on temperature and concentration.
-
Troubleshooting Steps:
-
Temperature Control: Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. However, monitor for potential side reactions.
-
Byproduct Removal: The reaction produces isobutylene and tert-butanol. In some cases, the equilibrium can be shifted by removing these volatile byproducts, although this is less common in standard batch processing.
-
-
-
Work-up Procedure:
-
Causality: The product is the hydrochloride salt of the free amine. The work-up must be designed to isolate this salt cleanly.
-
Troubleshooting Steps:
-
Aqueous Wash: After completion, a common procedure involves an aqueous workup to remove excess acid and other water-soluble impurities. The pH of the aqueous phase must be carefully controlled to keep the product in its protonated, water-soluble form or to precipitate the free base if desired.
-
Solvent Swap: Often, the reaction solvent (like IPA or DCM) is swapped for a crystallization solvent post-reaction. Ensure this swap is efficient and does not cause premature precipitation of impurities.
-
-
Section 3: Purification and Impurity Control
Achieving high purity for an active pharmaceutical ingredient (API) is non-negotiable. At scale, avoiding chromatography is a primary goal, making crystallization the preferred method of purification.
Frequently Asked Questions & Troubleshooting
Question 3: We are struggling to remove a persistent, closely-related impurity after the N-arylation step. What is its likely identity and how can we control it?
Answer: A common impurity in this reaction is the C3-arylated indole isomer.
-
Impurity Formation:
-
Causality: While indole is typically N-arylated under basic conditions, some catalyst systems or reaction conditions can promote competing C3-arylation. This happens because the indolide anion has electron density on both N1 and C3.
-
Control Strategy:
-
Reaction Conditions: This side reaction is often minimized by using a strong, non-nucleophilic base and a well-chosen ligand that favors N-selectivity. Re-screening bases and ligands may be necessary.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may come at the cost of a longer reaction time.
-
-
-
Purification Strategy:
-
Causality: Isomers can be difficult to separate by simple crystallization due to similar solubility profiles.
-
Troubleshooting Steps:
-
Solvent Screening: A thorough crystallization solvent screen is essential. Use a solvent/anti-solvent system where the desired product has high solubility in the solvent at high temperature and very low solubility at room temperature, while the impurity remains in solution. Common solvents for piperidine and indole derivatives include isopropanol (IPA), ethanol, ethyl acetate, and acetone.[9]
-
pH Adjustment: The basicity of the desired product (the piperidine nitrogen) and the impurity are different. It may be possible to perform an acid-base extraction to selectively separate the two compounds.
-
Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity, although this will impact the overall yield.
-
-
Section 4: Hydrochloride Salt Formation and Polymorphism
The final step is the formation of the hydrochloride salt, a critical stage that defines the solid-state properties of the API.[10]
Frequently Asked Questions & Troubleshooting
Question 4: Our hydrochloride salt is forming an oil or is difficult to filter during crystallization. How can we achieve a consistent, crystalline solid?
Answer: Oiling out and poor crystal morphology are classic scale-up crystallization problems. They indicate that the system is too supersaturated or that the solvent environment is not optimal for crystal growth.
-
Crystallization Conditions:
-
Causality: Crystal formation is a two-step process: nucleation and growth. If nucleation is too rapid or uncontrolled, an amorphous oil or fine, poorly-filterable solid can result.
-
Troubleshooting Steps:
-
Control Supersaturation: Add the HCl solution or the anti-solvent more slowly to control the rate at which supersaturation is generated.
-
Temperature Profile: Start the crystallization at a higher temperature where the salt has some solubility. This allows for slower cooling, which favors crystal growth over rapid nucleation. A controlled cooling ramp is crucial for scale-up.
-
Seeding: Develop a seeding protocol. Introducing a small amount of the desired crystalline material at the point of supersaturation provides a template for crystal growth, leading to a more uniform and larger particle size.
-
-
-
Solvent System:
-
Causality: The solvent system dictates the solubility of the salt and its stability.
-
Troubleshooting Steps:
-
Solvent Choice: Use a solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble. Common choices include isopropanol, ethanol, or acetone.[9]
-
Anti-Solvent: An anti-solvent (in which the salt is insoluble) like MTBE or heptane can be used to induce crystallization, but the addition rate must be carefully controlled.
-
-
Question 5: We have observed different XRPD patterns for different batches of our API. Why is this happening and why is it a concern?
Answer: You are observing polymorphism, which is the ability of a compound to exist in more than one crystalline form.[11] This is a major concern in pharmaceutical development because different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[12]
-
Understanding and Controlling Polymorphism:
-
Causality: The specific crystalline form obtained depends on kinetic and thermodynamic factors during crystallization, such as the solvent used, the rate of cooling, and the level of supersaturation.
-
Control Strategy:
-
Polymorph Screen: A thorough polymorph screen should be conducted early in development to identify all possible crystalline forms. This involves crystallizing the compound from a wide variety of solvents under different conditions.
-
Define the Process: Once the desired, most stable polymorph is identified, the crystallization process must be rigorously defined and controlled. Key parameters to fix include the solvent system, temperature profile, agitation rate, and seeding protocol.
-
Characterization: Each batch must be characterized using techniques like X-Ray Powder Diffraction (XRPD) to confirm that the correct polymorphic form has been produced consistently.[12]
-
-
Visualizations and Data
Overall Synthetic Workflow
The following diagram outlines a typical synthetic route and highlights the key stages discussed in this guide.
Caption: Decision tree for troubleshooting the N-arylation reaction.
Table 1: Comparison of N-Arylation Conditions
This table summarizes typical conditions for palladium-catalyzed N-arylation of indoles, providing a starting point for process optimization.
| Parameter | Condition A (High-Turnover) | Condition B (Robust Scale-Up) | Rationale & Comments |
| Catalyst | Pd₂(dba)₃ (0.5 - 1 mol%) | Pd(OAc)₂ (1 - 2 mol%) | Pd(OAc)₂ is often cheaper and more stable for large-scale use. |
| Ligand | Biarylphosphine (e.g., XPhos) | Biarylphosphine (e.g., RuPhos) | Ligand choice is substrate-dependent and may require screening. [3] |
| Base | NaOtBu (1.5 eq) | K₃PO₄ (2.0 eq) | K₃PO₄ is less hazardous and easier to handle at scale. [6] |
| Solvent | Toluene or Dioxane | Toluene or 2-MeTHF | 2-MeTHF is a greener solvent alternative to THF/Dioxane. |
| Temperature | 80 - 110 °C | 90 - 120 °C | Higher temperatures may be needed with weaker bases. |
| Typical Yield | >90% | 85-95% | Yields are highly dependent on substrate purity and reaction execution. |
Experimental Protocol Example: Boc Deprotection and Salt Formation
Objective: To perform a robust deprotection of 1-(N-Boc-piperidin-4-yl)-1H-indole and crystallize the hydrochloride salt.
Materials:
-
1-(N-Boc-piperidin-4-yl)-1H-indole (1.0 eq)
-
Isopropanol (IPA), 10 volumes
-
Concentrated Hydrochloric Acid (~12 M, 2.5 eq)
-
Methyl tert-butyl ether (MTBE), 5 volumes
Procedure:
-
Reaction Setup: Charge a suitable reactor with 1-(N-Boc-piperidin-4-yl)-1H-indole and isopropanol (10 volumes). Begin agitation.
-
Acid Addition: At room temperature (20-25 °C), slowly add concentrated HCl (2.5 eq) over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40 °C.
-
Reaction Monitoring: Stir the mixture at 35-40 °C. Monitor the reaction for completion by HPLC or TLC (typically 2-4 hours). The reaction is complete when <1% of the starting material remains.
-
Crystallization: Once complete, cool the reaction mixture to 20-25 °C.
-
Anti-Solvent Addition: Slowly add MTBE (5 volumes) over 1-2 hours to induce crystallization. The product should precipitate as a white solid.
-
Maturation: Stir the resulting slurry at 20-25 °C for an additional 2 hours, then cool to 0-5 °C and hold for at least 1 hour.
-
Isolation: Filter the solid product and wash the cake with cold (0-5 °C) IPA/MTBE (1:1, 2 volumes).
-
Drying: Dry the solid in a vacuum oven at 50-60 °C until constant weight is achieved.
-
Characterization: Analyze the final product by XRPD to confirm the polymorphic form and by HPLC for purity.
References
-
Babu, N. J., & Nangia, A. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). PubMed. Available at: [Link] [11]2. Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link] [1]3. Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Available at: [Link] [10]4. Hörner, M., & Weidlich, T. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Omega, 7(22), 18263-18281. Available at: [Link] [13]5. Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link] [3]6. Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link] [4]7. Organic Process Research & Development. ACS Publications. Available at: [Link] [7][14]8. Patel, R. P., & Pargiter, D. S. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development, 18(11), 1362-1370. Available at: [Link] [15]9. Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. Available at: [Link]
-
S. L. Buchwald, et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available at: [Link] [16]11. Sharma, P., & Kumar, V. (2019). Drug Substances: Scale-Up Challenges. Contract Pharma. Available at: [Link] [17]12. Smith, A. B., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8443-8453. Available at: [Link] [5]13. Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
T. W. Greene & P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Available at: [Link] [8]15. Various Authors. (2021). Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 173-180. Available at: [Link] [9]16. Various Authors. (2012). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 17(10), 11847-11881. Available at: [Link] [2]17. Various Authors. (2014). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents. Available at: [12]18. Various Authors. (2018). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 8(36), 20078-20085. Available at: [Link]
Sources
- 1. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. contractpharma.com [contractpharma.com]
Technical Support Center: Enhancing the Selectivity of 1-(Piperidin-4-yl)-1H-indole Hydrochloride Derivatives
Welcome to the technical support center for researchers working with 1-(Piperidin-4-yl)-1H-indole hydrochloride and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven insights to help you improve the selectivity of your compounds for their intended biological targets. The inherent structural motifs of the 1-(Piperidin-4-yl)-1H-indole scaffold make it a versatile starting point for targeting a range of receptors; however, this same versatility can present challenges in achieving high target selectivity. This resource will equip you with the knowledge and experimental protocols to systematically address these challenges.
Frequently Asked Questions (FAQs)
Q1: My 1-(Piperidin-4-yl)-1H-indole derivative is showing activity at multiple receptors. What are the first steps to identify the primary target and off-target interactions?
A1: The initial step is to perform a broad screen against a panel of receptors. This is crucial for understanding the promiscuity of your compound. A tiered approach is recommended:
-
Tier 1: Preliminary Panel Screening: Utilize a commercially available receptor profiling service that covers major receptor families (e.g., GPCRs, ion channels, kinases). This will provide a broad overview of potential off-target liabilities.
-
Tier 2: Focused Binding Assays: Based on the initial screen, conduct in-house radioligand binding assays for the primary target and the most significant off-targets.[1][2] This will allow you to quantify the binding affinity (Ki or Kd) for each receptor.
-
Tier 3: Functional Assays: For the primary target and key off-targets, it is essential to determine whether your compound acts as an agonist, antagonist, or inverse agonist.[3][4][5] Functional assays, such as cAMP measurement for Gs or Gi-coupled receptors or calcium flux assays for Gq-coupled receptors, will provide this information.[5][6][7]
Q2: What are the most common off-targets for compounds based on the 1-(Piperidin-4-yl)-1H-indole scaffold?
A2: The 1-(Piperidin-4-yl)-1H-indole scaffold has been associated with a variety of receptors, indicating a potential for broad bioactivity. Common off-targets can include:
-
Serotonin (5-HT) receptors: The indole moiety is a classic feature of serotonin and its receptor ligands.[8]
-
Sigma (σ) receptors: The piperidine ring is a common pharmacophore for sigma receptor ligands.[9]
-
hERG channel: The piperidine moiety can contribute to hERG channel inhibition, a critical safety liability.[10]
-
Other GPCRs: Depending on the substitutions, activity at other GPCRs like chemokine or nociceptin receptors can be observed.[10][11]
Q3: How can I rationally modify the structure of my compound to improve its selectivity?
A3: Improving selectivity is an iterative process of design, synthesis, and testing. Key medicinal chemistry strategies include:[12][13]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule (the indole ring, the piperidine ring, and any substituents) to understand their contribution to on-target and off-target activity.
-
Exploiting Receptor Subtype Differences: If the off-target is a closely related receptor subtype, identify differences in the binding pockets that can be exploited. For example, introducing bulky substituents that are accommodated by the primary target but clash with the off-target receptor.[12]
-
Modulating Physicochemical Properties: Altering properties like lipophilicity (LogP) and pKa can influence target engagement and selectivity. For instance, adding polar groups can reduce non-specific binding and improve selectivity.
-
Conformational Constraint: Introducing rigid elements into the molecule can lock it into a conformation that is more favorable for binding to the primary target over off-targets.
Troubleshooting Guides
Problem 1: Low Selectivity Between Desired Target and a Closely Related Receptor Subtype
Causality: The high degree of homology in the binding pockets of receptor subtypes often leads to a lack of selectivity.
Troubleshooting Workflow:
Caption: Iterative workflow for improving subtype selectivity.
Step-by-Step Guidance:
-
In Silico Analysis: If crystal structures are available, perform docking studies of your compound in both the target and off-target receptors. If not, build homology models. The goal is to visualize the binding poses and identify key interactions.
-
Strategic Modifications:
-
Size Exclusion: Introduce a bulky group that fits into a larger pocket in the target receptor but causes a steric clash in the off-target.[12]
-
Targeting Specific Residues: If there are non-conserved residues in the binding pockets, design modifications that form specific interactions (e.g., hydrogen bonds, salt bridges) with the residue in the target receptor.
-
-
Quantitative Evaluation: Use the following table to track the progress of your optimization.
| Compound | Target Receptor Ki (nM) | Off-Target Receptor Ki (nM) | Selectivity Fold (Off-Target Ki / Target Ki) |
| Lead Compound | 10 | 30 | 3 |
| Analog 1 | 15 | 300 | 20 |
| Analog 2 | 8 | 50 | 6.25 |
Problem 2: Significant hERG Channel Inhibition
Causality: The hERG channel has a large, promiscuous binding pocket that can accommodate a wide range of structures, particularly those containing a basic nitrogen atom and lipophilic moieties.
Troubleshooting Workflow:
Caption: Workflow for mitigating hERG channel inhibition.
Step-by-Step Guidance:
-
Initial Assessment: Confirm hERG inhibition using a functional patch-clamp assay, which is the gold standard.
-
Mitigation Strategies:
-
Lowering pKa: The basicity of the piperidine nitrogen is often a key contributor. Introducing electron-withdrawing groups nearby can lower the pKa, reducing the likelihood of protonation at physiological pH and thus interaction with the hERG channel.
-
Reducing Lipophilicity: High lipophilicity often correlates with hERG inhibition. Adding polar functional groups (e.g., hydroxyl, amide) can decrease LogP and disrupt the hydrophobic interactions within the hERG channel.[10]
-
Metabolic Soft Spots: Introducing a site for rapid metabolism can reduce the systemic exposure of the parent compound, thereby lowering the risk of hERG-related cardiotoxicity.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor.[1][2][14][15]
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-ligand)
-
Test compound stock solution
-
Assay buffer (specific to the receptor)
-
Wash buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and test compound to their working concentrations in assay buffer.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known unlabeled ligand, and cell membranes.
-
Test Compound: Add assay buffer, radioligand, serial dilutions of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium (typically 30-120 minutes).
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors
This protocol measures the functional activity of a compound at a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.[6]
Materials:
-
Cells expressing the target receptor
-
Test compound stock solution
-
Forskolin (for Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Gs (Agonist mode): Add serial dilutions of the test compound to the cells.
-
Gi (Agonist mode): Add serial dilutions of the test compound followed by a fixed concentration of forskolin.
-
Gs/Gi (Antagonist mode): Add serial dilutions of the test compound followed by a fixed concentration of a known agonist (and forskolin for Gi).
-
-
Incubation: Incubate the plate at 37°C for the recommended time (typically 15-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
For agonist activity, determine the EC50 and Emax.
-
For antagonist activity, determine the IC50.
-
References
- MySkinRecipes. 1-(Piperidin-4-yl)-1H-indole.
- PubMed. Piperidin-4-one: the potential pharmacophore.
- PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- Agilent. GPCR Signaling Assays.
- Recent progress in assays for GPCR drug discovery.
- PubMed. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)
- PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.
- PubChem. 1-(piperidin-4-yl)-1H-indole hydrochloride | C13H17ClN2 | CID 22380687.
- PubMed. Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists.
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- Labome. Receptor-Ligand Binding Assays.
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- PMC. SIGMA RECEPTOR BINDING ASSAYS.
- PubMed. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery.
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Validation & Comparative
A Comparative Guide to 1-(Piperidin-4-yl)-1H-indole Hydrochloride and Related Piperidine-Based Neuromodulators
This guide provides an in-depth comparative analysis of 1-(Piperidin-4-yl)-1H-indole hydrochloride and other key piperidine-containing research chemicals. Designed for researchers in pharmacology and drug development, this document moves beyond simple data presentation to explain the causal relationships in experimental design and data interpretation, ensuring a robust and validated understanding of these compounds.
Introduction: The Piperidine Scaffold in Neuropharmacology
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and bioactive molecules.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional structure that can be readily functionalized.[1] Its physicochemical properties—including the ability to modulate lipophilicity and serve as a hydrogen bond acceptor—are crucial for optimizing a compound's pharmacokinetic profile, enhancing its ability to cross the blood-brain barrier, and improving its metabolic stability.[2]
Our focus compound, 1-(Piperidin-4-yl)-1H-indole hydrochloride (PubChem CID: 22380687), represents a foundational structure combining the piperidine motif with an indole nucleus.[3] While often utilized as a key intermediate in the synthesis of more complex therapeutic agents[4], its core structure provides a valuable starting point for understanding structure-activity relationships (SAR).
This guide will compare this foundational scaffold to two well-characterized, functionally diverse piperidine derivatives that target key G-protein coupled receptors (GPCRs) in the central nervous system:
-
Pimavanserin (ACP-103): A potent inverse agonist selective for the serotonin 5-HT2A receptor.
-
L-745,870: A classic antagonist with high selectivity for the dopamine D4 receptor.
By examining their structural differences, pharmacological profiles, and the experimental methods used to characterize them, researchers can gain a deeper appreciation for how modifications to the piperidine core dictate biological activity.
Structural and Pharmacological Comparison
The transition from a simple scaffold like 1-(Piperidin-4-yl)-1H-indole to highly selective agents like Pimavanserin and L-745,870 involves strategic chemical modifications that fine-tune receptor affinity and functional activity.
Caption: Logical relationship of the core scaffold to functional derivatives.
Data Summary: Receptor Binding Affinities
The following table summarizes the quantitative binding data for the selected comparator compounds at key serotonin and dopamine receptors. Binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.
| Compound | Primary Target(s) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | Reference |
| Pimavanserin (ACP-103) | 5-HT2A Inverse Agonist | 0.5 | 40 | >2000 | >2000 | [5] |
| L-745,870 | D4 Antagonist | 1259 | 2000 | 1862 | 0.3 | [6] |
Data for 1-(Piperidin-4-yl)-1H-indole hydrochloride is not available as it is primarily a synthetic intermediate.
Analysis of Structure-Activity Relationship (SAR):
-
Pimavanserin achieves its high potency and selectivity for the 5-HT2A receptor through extensive substitution on the piperidine nitrogen.[5] The N-(4-fluorophenylmethyl) and N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide moieties are critical for engaging with the binding pocket of the 5-HT2A receptor, while demonstrating minimal affinity for other receptors like the dopamine D2 subtype. This profile is consistent with its utility as a non-dopaminergic antipsychotic agent.[5]
-
L-745,870 , while still containing a piperidine ring, achieves its remarkable selectivity for the D4 receptor through a different structural motif. Structure-activity relationship studies have shown that the combination of the 4-chlorophenyl group and the specific ether linkage to the piperidine scaffold results in exceptional binding affinity for the D4 receptor, with over 2000-fold selectivity against other dopamine receptor subtypes.[6]
Experimental Protocols: A Guide to Characterization
To differentiate the pharmacological properties of novel piperidine derivatives, two primary in vitro assays are indispensable: radioligand binding assays to determine affinity and functional assays to measure efficacy.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines a test compound's binding affinity (Ki) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[7][8]
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A). Homogenize cells and isolate the membrane fraction via centrifugation. Resuspend in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration near its dissociation constant (Kd).
-
Perform a serial dilution of the unlabeled test compound (e.g., 1-(Piperidin-4-yl)-1H-indole derivative) to create a range of concentrations spanning at least five log units.
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filter plates (e.g., MultiScreenHTS plates), which trap the cell membranes with the bound radioligand.[9]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add a scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: GPCR Functional Assay (IP-One HTRF Assay)
This protocol determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at a Gq-coupled receptor, such as the 5-HT2A receptor, by measuring the accumulation of a downstream second messenger, inositol monophosphate (IP1).[10]
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO or HEK293) stably or transiently expressing the 5-HT2A receptor.
-
Plate the cells in a suitable multi-well plate (e.g., 96- or 384-well) and grow to near confluency.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound.
-
To measure agonist activity, add the test compound directly to the cells.
-
To measure antagonist activity, pre-incubate the cells with the test compound for a set period (e.g., 15-30 minutes) before adding a known agonist (like serotonin) at its EC50 concentration.
-
To measure inverse agonist activity, add the test compound to cells that exhibit constitutive (ligand-independent) receptor activity.
-
-
Cell Lysis and Detection:
-
After the appropriate incubation period (e.g., 60 minutes), lyse the cells using the lysis buffer provided in a commercial IP-One HTRF kit. This buffer typically contains LiCl to prevent the degradation of IP1.[10]
-
Add the HTRF detection reagents to the lysate: an IP1-d2 acceptor and an anti-IP1-cryptate donor.
-
Incubate in the dark to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (Emission665nm / Emission620nm) and plot it against the log[compound].
-
For agonists, determine the EC50 (potency) and Emax (efficacy). For antagonists or inverse agonists, determine the IC50.
-
Conclusion for the Research Professional
The piperidine scaffold is a powerful tool in neuropharmacology, but its utility is unlocked through precise chemical modification. While 1-(Piperidin-4-yl)-1H-indole hydrochloride serves as an excellent foundational core, it lacks the specific structural features required for high-affinity, selective receptor modulation.
In contrast, compounds like Pimavanserin and L-745,870 exemplify how targeted synthetic chemistry transforms a basic scaffold into a highly selective research tool or therapeutic candidate. Pimavanserin demonstrates that elaborate N-substitution on the piperidine ring can drive potent and selective inverse agonism at the 5-HT2A receptor. L-745,870 shows that alternative modifications can produce exquisite selectivity for the dopamine D4 receptor.
For researchers, the choice of compound depends entirely on the experimental question. For SAR studies, derivatives of the 1-(Piperidin-4-yl)-1H-indole core could be synthesized to probe interactions at various receptors. For functional studies of specific neurotransmitter systems, well-characterized tools like Pimavanserin or L-745,870 are indispensable. The experimental protocols detailed herein provide a validated framework for characterizing the affinity and functional activity of any novel piperidine-based compound, ensuring robust and reproducible results.
References
- Evaluating functional ligand-GPCR interactions in cell-based assays.
- Functional assays for screening GPCR targets. Expert Opinion on Drug Discovery.
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- Novel (bisarylmethoxy)
- Radioligand Binding Assay. Gifford Bioscience.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- Application Notes and Protocols for Receptor Binding Assays of Novel Peptide Ligands. BenchChem.
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
- In vitro receptor binding assays: General methods and considerations.
- Receptor Binding Assays. MilliporeSigma.
- Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment.
- Receptor-Ligand Binding Assays. Labome.
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- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- 5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride. Chem-Impex.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
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Validating the in vivo effects of 1-(Piperidin-4-yl)-1H-indole hydrochloride with behavioral models
Executive Summary: The Indolyl-Piperidine Scaffold
1-(Piperidin-4-yl)-1H-indole hydrochloride represents a "privileged scaffold" in CNS drug discovery. Its structural architecture—an indole core linked to a piperidine ring—mimics the pharmacophore of endogenous neurotransmitters like serotonin (5-HT) and dopamine.
This guide outlines a rigorous behavioral validation framework. Unlike simple building blocks, this compound class often exhibits polypharmacology , acting simultaneously as 5-HT2A antagonists, D2 modulators, or 5-HT6 antagonists. Therefore, validation must move beyond simple toxicity and assess complex behaviors: sensorimotor gating (antipsychotic potential) and episodic memory (cognitive enhancement) .
Comparative Analysis: Candidate vs. Standards
To validate this compound, you must benchmark it against established ligands with known profiles. The table below projects the validation criteria based on the structural activity relationship (SAR) of indolyl-piperidines.
Table 1: Pharmacological Benchmarking Matrix
| Feature | Candidate: 1-(Piperidin-4-yl)-1H-indole HCl | Comparator A: Clozapine (Atypical Standard) | Comparator B: SB-271046 (Cognitive Standard) |
| Primary Target Class | 5-HT / Dopamine Modulator (Putative) | 5-HT2A / D2 / M1 Antagonist | 5-HT6 Antagonist |
| Behavioral Outcome (PPI) | Restoration of deficits (Predicted) | High Restoration | No Effect / Weak |
| Behavioral Outcome (NOR) | Cognitive Improvement (if 5-HT6 active) | Variable (Dose-dependent sedation) | Significant Improvement |
| Sedation Potential | Moderate (Dose-dependent) | High | Low |
| Mechanism of Action | Multi-target modulation (GPCRs) | Broad-spectrum antagonism | Selective antagonism |
Mechanistic Rationale & Signaling Pathways
Before in vivo testing, understanding the downstream signaling is critical for interpreting behavioral data. The diagram below illustrates the theoretical pathway where 1-(Piperidin-4-yl)-1H-indole HCl exerts antipsychotic and pro-cognitive effects by modulating the 5-HT2A and D2 receptors in the prefrontal cortex (PFC) and Striatum.
Figure 1: Proposed mechanism of action showing dual modulation of Serotonergic and Dopaminergic pathways leading to behavioral stabilization.
Validated Experimental Protocols
Protocol A: Prepulse Inhibition (PPI) of Acoustic Startle
Objective: Assess the compound's antipsychotic-like activity by measuring sensorimotor gating. Deficits in PPI are a hallmark of schizophrenia models.
Methodology:
-
Subjects: Male C57BL/6J mice (8–10 weeks old).
-
Induction Agent: Phencyclidine (PCP, 10 mg/kg) or Amphetamine (to induce PPI deficit).
-
Dosing Regimen:
-
Group 1: Vehicle (Saline) + Vehicle.
-
Group 2: Vehicle + PCP (Deficit Control).
-
Group 3: 1-(Piperidin-4-yl)-1H-indole (10 mg/kg) + PCP.
-
Group 4: Clozapine (3 mg/kg) + PCP (Positive Control).
-
Note: Administer test compound 30 min prior to PCP.
-
-
Apparatus: Startle chambers with background noise (65 dB).
-
Session Structure:
-
Acclimatization: 5 min.
-
Trials: Pseudo-randomized mix of:
-
Pulse Alone (120 dB, 40ms).
-
Prepulse + Pulse (70, 75, 80 dB prepulse preceding pulse by 100ms).
-
No Stimulus (Background only).
-
-
-
Analysis: Calculate % PPI = 100 - [(Startle response to Prepulse+Pulse) / (Startle response to Pulse alone) × 100].
Success Criteria: The compound must significantly reverse the PCP-induced reduction in % PPI, comparable to Clozapine.
Protocol B: Novel Object Recognition (NOR)
Objective: Evaluate episodic memory and cognitive enhancement, particularly relevant if the compound has 5-HT6 affinity.
Methodology:
-
Habituation (Day 1-2): Allow mice to explore the empty open field arena (40x40cm) for 10 min/day.
-
Training (Day 3, T1):
-
Place two identical objects (A + A) in the arena.
-
Allow exploration for 10 min.
-
Criteria: Exclusion if total exploration time < 20s.
-
-
Retention Interval: 24 hours (Long-term memory).
-
Testing (Day 4, T2):
-
Administer 1-(Piperidin-4-yl)-1H-indole (i.p.) 30–60 min prior to T2.
-
Replace one familiar object with a novel object (A + B).
-
Record exploration for 5 min.
-
-
Analysis: Calculate Discrimination Index (DI) = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).
Success Criteria: A positive DI (> 0.2) indicates successful memory retention. Vehicle-treated mice often show DI ≈ 0 after 24h (natural forgetting), while effective cognitive enhancers maintain DI > 0.2.
Experimental Workflow Visualization
This flowchart guides the decision-making process for validating the compound's specific therapeutic window.
Figure 2: Step-by-step validation workflow ensuring dosage optimization before complex behavioral testing.
References
-
R. Hayashi et al. (2015).[1] Indolylpiperidine derivatives as potent and selective α1B adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters.[2]
-
Holenz, J., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists.[2] Bioorganic & Medicinal Chemistry Letters.[2]
-
PubChem. (2025).[3] 1-(piperidin-4-yl)-1H-indole hydrochloride Compound Summary. National Library of Medicine.
-
Wiraswati, H. L., et al. (2025).[4] Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential.[4] BioFactors.[4][5][6] (Demonstrates piperidine scaffold bioactivity).
-
NRA0562 Study. (2001). In vitro and in vivo pharmacological profile of... a novel and putative atypical antipsychotic.[7] Life Sciences. (Validates Indole-Piperidine behavioral models).
Sources
- 1. Indolylpiperidine derivatives as potent and selective α1B adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(piperidin-4-yl)-1H-indole hydrochloride | C13H17ClN2 | CID 22380687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine reverses chronic unpredictable mild stress-induced behavioral and biochemical alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating In Vivo Target Engagement of 1-(Piperidin-4-yl)-1H-indole hydrochloride
For researchers, scientists, and drug development professionals, establishing that a therapeutic candidate interacts with its intended molecular target within a living organism—a concept known as target engagement—is a critical step in the drug discovery pipeline. This guide provides an in-depth technical comparison of methodologies for validating the in vivo target engagement of 1-(Piperidin-4-yl)-1H-indole hydrochloride, a compound representative of the pharmacologically significant indole-piperidine scaffold.
While the precise primary target of 1-(Piperidin-4-yl)-1H-indole hydrochloride is not definitively established in publicly available literature, the structural motif is strongly associated with high affinity for the serotonin transporter (SERT) . Derivatives of 3-(4-piperidyl)-1H-indole are well-documented SERT inhibitors. Therefore, this guide will proceed under the well-supported hypothesis that SERT is the primary target, while also considering potential off-target engagement with the dopamine D2 receptor, another common target for this chemical class.
This guide will dissect and compare three principal methodologies for quantifying in vivo target engagement: Positron Emission Tomography (PET), the Cellular Thermal Shift Assay (CETSA), and downstream biomarker analysis. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide your selection of the most appropriate technique for your research objectives.
Understanding the Molecular Landscape: The Serotonin and Dopamine Systems
The serotonin and dopamine systems are crucial neurotransmitter networks in the central nervous system (CNS) implicated in a vast array of physiological and pathological processes, including mood, cognition, and motor control.
The Serotonin Transporter (SERT)
SERT is a monoamine transporter protein that plays a pivotal role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into presynaptic neurons. This process terminates the synaptic action of serotonin and allows for its repackaging into vesicles for subsequent release. Due to its central role in mood regulation, SERT is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).
Methodologies for In Vivo Target Engagement
Confirming that 1-(Piperidin-4-yl)-1H-indole hydrochloride engages SERT in vivo is paramount to understanding its pharmacological effects and therapeutic potential. The following sections detail three distinct yet powerful approaches to achieve this.
Positron Emission Tomography (PET): Visualizing Target Occupancy
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of molecular targets in living subjects. By using a radiolabeled ligand that specifically binds to the target of interest, PET can directly measure the occupancy of the target by a therapeutic agent.
For SERT engagement, a well-characterized PET radiotracer such as [¹¹C]DASB or [¹⁸F]ADAM would be employed. The underlying principle is a competition assay: the unlabeled therapeutic compound, 1-(Piperidin-4-yl)-1H-indole hydrochloride, will compete with the radiotracer for binding to SERT. A reduction in the PET signal in the presence of the therapeutic compound is indicative of target engagement.
Caption: Workflow for assessing SERT occupancy using PET.
-
Animal Model: Utilize a relevant animal model, such as a rodent or non-human primate.
-
Baseline PET Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Administer a bolus injection of the SERT radiotracer (e.g., [¹¹C]DASB).
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Drug Administration:
-
Administer a single dose of 1-(Piperidin-4-yl)-1H-indole hydrochloride via the intended clinical route (e.g., oral gavage, intravenous injection).
-
The timing between drug administration and the post-dose scan should be informed by the pharmacokinetic profile of the compound.
-
-
Post-Dose PET Scan:
-
At the appropriate time point after drug administration, perform a second PET scan identical to the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images and define regions of interest (ROIs) corresponding to brain areas with high SERT density (e.g., thalamus, striatum) and a reference region with negligible SERT expression (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) for each ROI in both the baseline and post-dose scans.
-
SERT occupancy is calculated as the percentage reduction in BP_ND after drug administration: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100.
-
Cellular Thermal Shift Assay (CETSA): Directly Measuring Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the direct assessment of target engagement in a cellular or tissue context.[1] The principle underlying CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[1]
This method provides direct evidence of a physical interaction between 1-(Piperidin-4-yl)-1H-indole hydrochloride and SERT within the complex environment of a cell or tissue lysate.[1] By heating the samples to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding ligand, this curve will shift to higher temperatures.
Caption: Workflow for in vivo CETSA.
-
Animal Dosing: Treat animals with 1-(Piperidin-4-yl)-1H-indole hydrochloride or vehicle control at desired doses and for specific durations.
-
Tissue Harvesting and Lysis:
-
Euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, thalamus).
-
Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Thermal Challenge:
-
Aliquot the tissue lysate into separate tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble SERT in each sample using Western blotting with a validated SERT-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble SERT as a function of temperature for both the vehicle and drug-treated groups.
-
A rightward shift in the melting curve for the drug-treated group indicates target engagement.
-
Biomarker Analysis: Assessing Downstream Functional Consequences
Measuring the functional consequences of target engagement provides an indirect yet physiologically relevant assessment of a drug's activity. For a SERT inhibitor, this involves analyzing changes in serotonin levels and the activity of downstream signaling pathways.
If 1-(Piperidin-4-yl)-1H-indole hydrochloride engages and inhibits SERT, it is expected to increase extracellular serotonin levels in the brain. This, in turn, can lead to adaptive changes in downstream signaling pathways. Measuring these changes provides evidence of functional target modulation.
Caption: Workflow for biomarker analysis of SERT engagement.
-
In Vivo Microdialysis for Extracellular Serotonin:
-
Surgically implant a microdialysis probe into a SERT-rich brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.
-
Establish a stable baseline of extracellular serotonin levels.
-
Administer 1-(Piperidin-4-yl)-1H-indole hydrochloride and continue collecting dialysate samples.
-
Analyze the serotonin concentration in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). An increase in serotonin levels post-dosing indicates SERT inhibition.
-
-
Analysis of Downstream Signaling Pathways:
-
Dose animals with the compound or vehicle.
-
At a relevant time point, harvest brain tissue and prepare lysates.
-
Use Western blotting to measure the phosphorylation status of key downstream signaling proteins such as cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK). Increased phosphorylation of these proteins can be indicative of enhanced serotonergic signaling.
-
Comparative Analysis of Methodologies
| Methodology | Principle | Advantages | Disadvantages | Alternative Compounds for Comparison |
| Positron Emission Tomography (PET) | Competitive binding of a radiotracer and the unlabeled drug to the target. | Non-invasive, quantitative, provides spatial information on target distribution and occupancy in the living brain. | Requires specialized and expensive equipment (cyclotron, PET scanner), synthesis of a specific radiotracer, use of radioactivity. | Fluoxetine, Sertraline, Citalopram (well-characterized SSRIs) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct evidence of physical target binding in a cellular/tissue context, does not require modification of the compound. | Can be technically challenging, requires a specific and validated antibody for the target protein, provides an ex vivo snapshot. | Paroxetine, Dapoxetine (potent SERT inhibitors with different chemical scaffolds) |
| Biomarker Analysis | Measurement of the functional consequences of target modulation. | Provides information on the physiological relevance of target engagement, can be adapted to various analytical platforms (e.g., HPLC, ELISA, Western blot). | Indirect measure of target engagement, can be influenced by off-target effects and complex biological feedback mechanisms. | Venlafaxine (SNRI - inhibits both SERT and norepinephrine transporter), Desipramine (selective norepinephrine reuptake inhibitor - as a negative control) |
Conclusion
Validating the in vivo target engagement of 1-(Piperidin-4-yl)-1H-indole hydrochloride is a multi-faceted process that can be approached through several robust methodologies. The choice of technique will depend on the specific research question, available resources, and the desired level of detail.
-
PET offers the gold standard for non-invasive, quantitative assessment of target occupancy in the living brain.
-
CETSA provides direct and compelling evidence of a physical interaction between the compound and its target within a complex biological matrix.
-
Biomarker analysis offers a physiologically relevant readout of the functional consequences of target engagement.
A comprehensive understanding of the in vivo pharmacology of 1-(Piperidin-4-yl)-1H-indole hydrochloride is best achieved through a combination of these approaches. For instance, PET can provide a dose-occupancy relationship, which can then be correlated with the functional outcomes measured by biomarker analysis. CETSA can serve as a crucial validation step to confirm direct target binding. By employing these self-validating systems, researchers can build a strong and trustworthy data package to support the continued development of this and other novel therapeutic agents.
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A Novel Indole Derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024). Arch Pharm (Weinheim). Retrieved from [Link]
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Validating the Specificity of 1-(Piperidin-4-yl)-1H-indole Hydrochloride: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical hurdles is the unambiguous demonstration of target specificity. A compound's efficacy is only meaningful if its mechanism of action is well-understood and its off-target effects are minimal. This guide provides an in-depth, technical framework for validating the specificity of a novel compound, 1-(Piperidin-4-yl)-1H-indole hydrochloride , using the gold standard of in vivo target validation: the knockout mouse model.
While the precise molecular target of 1-(Piperidin-4-yl)-1H-indole hydrochloride is not yet fully elucidated in publicly available literature, its core structure, featuring indole and piperidine moieties, is common in compounds targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. For the purpose of this illustrative guide, we will hypothesize that its primary target is the 5-HT1A receptor , a key player in the modulation of mood and anxiety. This framework, however, is broadly applicable to any putative target for which a knockout model is available.
The Imperative of In Vivo Specificity Validation
In the early stages of drug discovery, lead compounds are often identified through high-throughput in vitro screens. While these assays are invaluable for assessing binding affinity and functional activity at the molecular level, they cannot fully predict a compound's behavior in a complex biological system. A compound that appears highly specific in a cell-based assay may exhibit unexpected or confounding effects in vivo due to interactions with other targets, metabolic conversion into active byproducts, or engagement with previously unknown pathways.
This is where knockout (KO) models become indispensable. By genetically ablating the expression of the putative target protein, we create a biological system in which the compound's on-target effects should be completely abolished. Any remaining physiological or behavioral response to the compound in the KO animal can be unequivocally attributed to off-target interactions. This approach provides a definitive, self-validating system for confirming the mechanism of action.
Experimental Workflow for Specificity Validation
The overall strategy involves a multi-pronged approach, comparing the effects of 1-(Piperidin-4-yl)-1H-indole hydrochloride in wild-type (WT) mice and their 5-HT1A knockout (5-HT1A-KO) littermates. A well-characterized, specific 5-HT1A antagonist, such as WAY-100635 , will be used as a positive control to benchmark the on-target effects.
Figure 2: Simplified 5-HT1A receptor signaling pathway.
As an antagonist, 1-(Piperidin-4-yl)-1H-indole hydrochloride would be expected to block the effects of endogenous serotonin, leading to an increase in downstream signaling markers like phosphorylated ERK (pERK) in specific brain regions.
Experimental Protocol: Western Blot for pERK/ERK Ratio
-
Tissue Collection: Following behavioral testing, euthanize mice and rapidly dissect brain regions rich in 5-HT1A receptors, such as the hippocampus and prefrontal cortex.
-
Homogenization: Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against pERK1/2 (e.g., 1:1000) and total ERK1/2 (e.g., 1:1000).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the pERK/total ERK ratio for each sample and normalize to the WT vehicle group.
-
-
Statistical Analysis: Use a two-way ANOVA (Genotype x Treatment) to analyze the normalized data.
Expected Outcomes and Comparative Analysis
The table below outlines the predicted changes in the pERK/ERK ratio in the hippocampus.
| Treatment Group | Genotype | Expected pERK/ERK Ratio (Fold Change vs. WT Vehicle) | Interpretation |
| Vehicle | WT | 1.0 ± 0.1 | Baseline signaling. |
| Compound (10 mg/kg) | WT | 1.8 ± 0.2 | Increased pERK, consistent with blockade of inhibitory 5-HT1A tone. |
| Vehicle | 5-HT1A-KO | 1.9 ± 0.2 | Elevated basal pERK due to lack of tonic 5-HT1A inhibition. |
| Compound (10 mg/kg) | 5-HT1A-KO | 1.9 ± 0.2 | No further increase, confirming the effect is mediated by the 5-HT1A receptor. |
| WAY-100635 (1 mg/kg) | WT | 1.9 ± 0.3 | Increased pERK, validating the link between 5-HT1A antagonism and this signaling outcome. |
The ex vivo data should corroborate the in vivo findings. A significant increase in the pERK/ERK ratio in WT mice treated with the compound, and the absence of such an effect in the KO mice (which already exhibit a high baseline), would provide strong molecular evidence that 1-(Piperidin-4-yl)-1H-indole hydrochloride acts as an antagonist at the 5-HT1A receptor.
Synthesizing the Evidence for a Confident Conclusion
This rigorous, multi-faceted validation approach, grounded in the use of knockout models, is the cornerstone of modern drug development. It allows researchers to move forward with a high degree of confidence in their candidate compound's on-target activity, minimizing the risk of costly failures in later-stage clinical trials. This guide provides a template for such an investigation, ensuring that the principles of scientific integrity and logical validation are upheld.
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Gingrich, J. A., & Hen, R. (2001). The broken mouse: the role of development, plasticity, and environment in the interpretation of phenotypic changes in knockout mice. Current Opinion in Neurobiology, 11(2), 146–152. [Link]
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Assessing the Reproducibility of In Vitro Data for 1-(Piperidin-4-yl)-1H-indole hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of in vitro data is the cornerstone of reliable and translatable scientific findings. This guide provides a comprehensive framework for assessing the in vitro biological activity of the novel compound 1-(Piperidin-4-yl)-1H-indole hydrochloride. Given the absence of established in vitro data for this specific molecule, we will explore a series of robust, reproducible assays based on the pharmacological potential suggested by its core chemical moieties: an indole and a piperidine ring. These structures are prevalent in compounds targeting the central nervous system and in oncology.
This guide will not only detail the experimental protocols for key in vitro assays but also present a comparative analysis with well-characterized compounds such as Donepezil, Olanzapine, and Risperidone. By understanding the expected data ranges and inherent variability of these standard assays, researchers can better design their experiments and interpret their results for 1-(Piperidin-4-yl)-1H-indole hydrochloride with a higher degree of confidence.
The Significance of the Indole and Piperidine Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and neuroprotective effects. Similarly, the piperidine ring is a common feature in many centrally acting pharmaceuticals, contributing to their receptor binding and pharmacokinetic properties. The combination of these two moieties in 1-(Piperidin-4-yl)-1H-indole hydrochloride suggests a high probability of interaction with biological targets, making a thorough in vitro characterization essential.
Foundational In Vitro Assays for Characterization
To establish a baseline biological activity profile for 1-(Piperidin-4-yl)-1H-indole hydrochloride, a tiered approach to in vitro testing is recommended. This begins with an assessment of general cytotoxicity, followed by more specific assays targeting CNS-related proteins.
Assessment of In Vitro Cytotoxicity: The MTT Assay
A fundamental first step in characterizing any new chemical entity is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma, and HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(Piperidin-4-yl)-1H-indole hydrochloride and comparator compounds (e.g., Donepezil, Olanzapine, Risperidone) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Cytotoxicity Data (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | SH-SY5Y (Neuroblastoma) | HeLa (Cervical Cancer) |
| Donepezil | >100[3] | ~50-100 (estimated) | >100 (estimated) |
| Olanzapine | ~20-50 (estimated) | >50[4] | ~20-50 (estimated) |
| Risperidone | >100 (estimated) | >100 (estimated) | >100 (estimated) |
Note: Estimated values are based on the general understanding that these CNS-acting drugs are not highly cytotoxic at therapeutic concentrations. Specific literature values can vary.
Reproducibility Considerations for the MTT Assay:
The MTT assay, while robust, can be influenced by several factors that affect reproducibility. These include the metabolic activity of the cells, the density of the cell culture, and the incubation time with the MTT reagent.[5] Inter-assay variability can be minimized by using consistent cell passages, strictly controlling incubation times, and ensuring complete solubilization of the formazan crystals.[6][7]
Probing Neuropharmacological Activity: Receptor Binding Assays
The structural similarity of 1-(Piperidin-4-yl)-1H-indole hydrochloride to known antipsychotics and other CNS-active drugs warrants investigation of its binding affinity to key neurotransmitter receptors, such as the serotonin 5-HT2A and dopamine D2 receptors.[8] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[9][10]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT2A or D2 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A or [3H]-Spiperone for D2), and varying concentrations of the test compound or a known competitor.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.[11]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki), which represents the affinity of the compound for the receptor.[12]
Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Serotonin 5-HT2A Receptor | Dopamine D2 Receptor |
| Olanzapine | ~1-10[13] | ~11[13] |
| Risperidone | ~0.1-0.5[13] | ~3.3[13] |
| Quetiapine | 0.13[14] | 160[13] |
| Aripiprazole | ~3-10 | ~0.3-1 |
Note: Ki values are highly dependent on the experimental conditions, including the radioligand used and the source of the receptor.
Reproducibility Considerations for Radioligand Binding Assays:
Reproducibility in radioligand binding assays is critically dependent on the quality of the receptor preparation, the specific activity and purity of the radioligand, and the precise control of incubation times and temperatures.[9] Non-specific binding can be a significant source of variability and should be minimized by optimizing washing steps and using appropriate blocking agents.[11]
Investigating Enzyme Inhibition: AChE and MAO Assays
The indole and piperidine moieties are also found in compounds that inhibit key enzymes in the central nervous system, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key mechanism for the treatment of Alzheimer's disease.[15]
Experimental Protocol: Ellman's Method
-
Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor like Donepezil.
-
Reaction Initiation: Initiate the reaction by adding the substrate ATCI.
-
Colorimetric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation at 412 nm.
-
Data Analysis: Calculate the IC50 value for the inhibition of AChE activity.
Comparative AChE Inhibition Data (IC50)
| Compound | AChE Inhibition IC50 |
| Donepezil | ~5-15 nM[16][17] |
| Tacrine | ~50-100 nM |
MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can be beneficial in the treatment of depression and Parkinson's disease.[18]
Experimental Protocol: MAO-Glo™ Assay
-
Enzyme and Substrate Preparation: Use recombinant human MAO-A or MAO-B and a luminogenic MAO substrate.
-
Incubation: Incubate the MAO enzyme with the test compound or a reference inhibitor.
-
Reaction Initiation: Add the MAO substrate. The reaction produces luciferin, which is a substrate for luciferase.
-
Luminescence Detection: Add a luciferase-containing detection reagent to produce a light signal that is proportional to MAO activity.
-
Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition.
Comparative MAO Inhibition Data (IC50, µM)
| Compound | MAO-A Inhibition | MAO-B Inhibition |
| Moclobemide (MAO-A selective) | ~0.2-1[18] | >100 |
| Selegiline (MAO-B selective) | >10 | ~0.01-0.05[4] |
| Harmaline (MAO-A selective) | ~0.0023[19] | 59[19] |
| Lazabemide (MAO-B selective) | 125[19] | 0.018[19] |
Reproducibility Considerations for Enzyme Inhibition Assays:
The reproducibility of enzyme inhibition assays is contingent on the purity and activity of the enzyme preparation, the stability of the substrates and reagents, and precise control over reaction conditions such as pH and temperature. For fluorometric or luminometric assays, interference from the test compound (e.g., autofluorescence) should be assessed and corrected for.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental designs and the potential mechanisms of action, the following diagrams illustrate the key workflows and a hypothetical signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Workflow for a Radioligand Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical antagonism of a G-protein coupled receptor signaling pathway.
Conclusion
The assessment of in vitro data reproducibility for a novel compound like 1-(Piperidin-4-yl)-1H-indole hydrochloride is paramount for its progression in the drug discovery pipeline. This guide provides a structured approach, grounded in established methodologies and comparative data, to facilitate a robust initial characterization. By meticulously following detailed protocols and being cognizant of the potential sources of variability, researchers can generate high-quality, reproducible data. This, in turn, will enable a more accurate evaluation of the compound's therapeutic potential and inform the design of subsequent preclinical studies. The provided comparative data for established drugs serves as a critical benchmark, allowing for a contextual understanding of the in vitro activity of this new chemical entity.
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- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychiatrist.com [psychiatrist.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Disposal Guide: 1-(Piperidin-4-yl)-1H-indole hydrochloride
[1][2]
Part 1: Executive Safety Assessment
Immediate Directive: 1-(Piperidin-4-yl)-1H-indole hydrochloride is a bioactive heterocyclic salt.[1][2] Under NO circumstances should this compound be disposed of via sanitary sewer systems (drain disposal) or standard municipal trash.[1]
The presence of the indole and piperidine moieties suggests potential serotonergic activity and aquatic toxicity. Disposal must follow RCRA (Resource Conservation and Recovery Act) guidelines for "Non-Regulated Chemical Waste" requiring thermal destruction (incineration) at a permitted facility.[1]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity against the following parameters to ensure this protocol matches your specific compound.
| Parameter | Data |
| Chemical Name | 1-(Piperidin-4-yl)-1H-indole hydrochloride |
| CAS Number | 795310-69-9 |
| Molecular Formula | C₁₃H₁₇ClN₂ (C₁₃H₁₆N₂[1][2] · HCl) |
| Molecular Weight | 236.74 g/mol |
| Physical State | Solid (Powder/Crystal) |
| Solubility | Soluble in water, DMSO, Methanol |
GHS Hazard Classification
This compound acts as a significant irritant and has acute toxicity concerns.[1][3]
| Hazard Code | Description | Mechanism of Risk |
| H302 | Harmful if swallowed | Bioactive absorption; potential CNS effects due to piperidine/indole scaffold.[1][2] |
| H315 | Causes skin irritation | Acidic salt nature (HCl) combined with organic solvent properties.[1][2] |
| H319 | Causes serious eye irritation | Corrosive potential of the hydrochloride salt upon contact with mucous membranes.[2] |
| H335 | May cause respiratory irritation | Dust inhalation poses immediate risk to bronchial tissue.[1][2] |
Part 2: Step-by-Step Disposal Protocol
Phase 1: Segregation & Compatibility
The Scientific Logic: Indoles are electron-rich aromatic systems.[1] They are susceptible to electrophilic attack.[1] Do NOT mix this waste with strong oxidizers (e.g., Nitric Acid, Permanganates) or strong Lewis acids, as this can lead to uncontrolled exothermic reactions or the formation of polymerized tars that are difficult to incinerate.[1]
-
Correct Stream: Solid Organic Waste (Non-Halogenated or Halogenated compatible).[1]
-
Incorrect Stream: Oxidizing Waste, Aqueous Acid Waste.[1]
Phase 2: Packaging Requirements
Select the primary container based on the chemical's salt structure.
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Why: The hydrochloride salt can be slightly acidic in moisture; metal containers should be avoided to prevent corrosion.[1]
-
-
Secondary Containment: Place the primary jar inside a clear polyethylene bag (minimum 4 mil thickness) to contain any potential dust leakage.[1]
Phase 3: Labeling & Documentation
Your waste tag must be explicit to prevent downstream errors at the incineration plant.[1]
-
Chemical Name: Write out the full name. Do not use abbreviations like "Indole-Pip-HCl".[1][2]
-
Constituents:
-
Hazard Checkboxes: [x] Toxic [x] Irritant[1]
-
pH: Mark as "Acidic Solid" (if wetted).
Phase 4: Storage & Handoff
Store in a cool, dry, well-ventilated area away from direct sunlight.[1] The hydrochloride salt is hygroscopic; moisture absorption will turn the free-flowing powder into a sticky gum, complicating transfer.[1]
Part 3: Operational Workflow (Visual)
The following diagram outlines the decision matrix for the safe disposal of this specific compound.
Figure 1: Decision matrix for the segregation and packaging of indole-piperidine salts.[1][2][3][5][6][7][8]
Part 4: Emergency Procedures (Spill Response)
In the event of a benchtop spill, the primary risk is inhalation of dust and eye contact .
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved recommended), safety goggles, and an N95 or P100 particulate respirator.[1]
-
Containment: Do not dry sweep (creates dust).[1] Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]
-
Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the hydrochloride salt, followed by a water rinse.
-
Disposal of Debris: All cleanup materials (towels, gloves) must be treated as hazardous chemical waste and placed in the solid waste stream described above.
Part 5: References & Authority
-
PubChem (National Library of Medicine). Compound Summary: 1-(Piperidin-4-yl)-1H-indole hydrochloride (CAS 795310-69-9). [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] [Link]
Sources
- 1. 1-(piperidin-4-yl)-1H-indole hydrochloride | C13H17ClN2 | CID 22380687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
